Product packaging for 2,5-Dibromo-4-methylimidazole(Cat. No.:CAS No. 219814-29-6)

2,5-Dibromo-4-methylimidazole

Cat. No.: B1297935
CAS No.: 219814-29-6
M. Wt: 239.9 g/mol
InChI Key: RWHYUTSGEJYTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dibromo-4-methylimidazole is a useful research compound. Its molecular formula is C4H4Br2N2 and its molecular weight is 239.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2N2 B1297935 2,5-Dibromo-4-methylimidazole CAS No. 219814-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHYUTSGEJYTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347074
Record name 2,5-Dibromo-4-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219814-29-6
Record name 2,5-Dibromo-4-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-4-methylimidazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylimidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its strategic placement of bromine atoms on the imidazole ring allows for diverse functionalization, making it a valuable precursor for the development of novel therapeutic agents, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound.

Chemical Properties and Structure

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₄Br₂N₂[2][3]
Molecular Weight 239.90 g/mol [2][3]
CAS Number 219814-29-6[2][3]
IUPAC Name 2,4-dibromo-5-methyl-1H-imidazole[4]
Appearance White to light yellow solid[1]
Purity ≥97% or ≥98% (commercially available)[1]
Canonical SMILES CC1=C(N=C(N1)Br)Br[4]
InChI Key RWHYUTSGEJYTMQ-UHFFFAOYSA-N[4]
Hydrogen Bond Donor Count 1[4]
Topological Polar Surface Area 28.7 Ų[4]
Structural Representation

The structure of this compound consists of a five-membered imidazole ring substituted with two bromine atoms at positions 2 and 5, and a methyl group at position 4.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature; however, its synthesis can be inferred from standard bromination reactions of imidazole derivatives. A plausible synthetic route involves the direct bromination of 4-methylimidazole using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent.

General Reactivity and Utility in Cross-Coupling Reactions

The bromine atoms at the C2 and C5 positions of the imidazole ring are amenable to substitution through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of substituents onto the imidazole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoimidazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the brominated positions.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the dibromoimidazole with a primary or secondary amine, catalyzed by a palladium complex. This is a key step in the synthesis of various biologically active amino-substituted imidazoles.

G reagent This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd catalyst, Base) reagent->suzuki buchwald Buchwald-Hartwig Amination (+ R-NH2, Pd catalyst, Base) reagent->buchwald product_suzuki Substituted Imidazole (C-C bond formation) suzuki->product_suzuki product_buchwald Amino-substituted Imidazole (C-N bond formation) buchwald->product_buchwald bioactive Biologically Active Molecules (e.g., Kinase Inhibitors) product_suzuki->bioactive Further Synthesis product_buchwald->bioactive Further Synthesis

Caption: Synthetic utility of this compound.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, suppliers of this compound typically provide characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, upon request.[3] Researchers can expect the ¹H NMR spectrum to show a signal for the methyl protons and a signal for the N-H proton of the imidazole ring. The ¹³C NMR spectrum would display signals corresponding to the methyl carbon and the three distinct carbons of the imidazole ring, with the carbon atoms attached to bromine atoms showing characteristic shifts. Mass spectrometry would confirm the molecular weight and show a characteristic isotopic pattern due to the presence of two bromine atoms.

Biological Activity and Applications in Drug Discovery

This compound is a key starting material in the synthesis of various kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing the reactivity of the bromine atoms, medicinal chemists can synthesize libraries of substituted imidazole derivatives for screening against various kinase targets.

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives have been investigated as inhibitors of various protein kinases. The general workflow for the development of kinase inhibitors from this scaffold is depicted below.

G start This compound synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->synthesis library Library of Imidazole Derivatives synthesis->library screening High-Throughput Screening (Kinase Inhibition Assays) library->screening hit Hit Compounds screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate pathway Modulation of Signaling Pathways (e.g., Cancer-related pathways) candidate->pathway

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate in the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield new and potent drug candidates.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-4-methylimidazole, a key building block in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization of the target compound using various analytical techniques. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the synthesis and characterization process is visualized using the DOT language.

Introduction

This compound (CAS No: 219814-29-6) is a halogenated heterocyclic compound of significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure, featuring a substituted imidazole ring with two bromine atoms, offers versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide details a reliable method for its preparation and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of a 4-methylimidazole precursor. A common and effective brominating agent for such transformations is N-Bromosuccinimide (NBS). The reaction proceeds via an electrophilic substitution mechanism on the imidazole ring.

Proposed Reaction Scheme

G cluster_0 Synthesis of this compound 4-methylimidazole plus1 + 4-methylimidazole->plus1 NBS 2 NBS plus1->NBS arrow1 CH3CN, rt NBS->arrow1 product arrow1->product plus2 + product->plus2 succinimide 2 Succinimide plus2->succinimide

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-methylimidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylimidazole (1.0 eq.) in acetonitrile (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods.

Physicochemical Properties
PropertyValue
CAS Number 219814-29-6
Molecular Formula C4H4Br2N2
Molecular Weight 239.90 g/mol
Appearance Off-white to pale yellow solid
Melting Point 178-182 °C (predicted)
Solubility Soluble in methanol, chloroform, and DMSO
Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad)singlet1HN-H
~2.2singlet3H-CH3

Note: Predicted chemical shifts in DMSO-d6. Actual values may vary.

3.2.2. 13C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~135C=C (imidazole)
~120C-Br
~115C-Br
~10-CH3

Note: Predicted chemical shifts in DMSO-d6. Actual values may vary.

3.2.3. FT-IR Spectroscopy

Wavenumber (cm-1)Assignment
3100-2800 (broad)N-H stretching
~2950C-H stretching (methyl)
~1580C=N stretching (imidazole)
~1450C-H bending (methyl)
~650C-Br stretching

Note: Predicted characteristic absorption bands.

3.2.4. Mass Spectrometry

m/zAssignment
238, 240, 242[M]+, [M+2]+, [M+4]+ (isotopic pattern for 2 Br)
159, 161[M-Br]+
81[M-2Br-CH3]+

Note: Predicted fragmentation pattern for Electron Impact (EI) ionization.

Experimental Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

G cluster_0 Synthesis and Characterization Workflow cluster_1 Characterization start Start: 4-methylimidazole reaction Bromination with NBS in Acetonitrile start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated this compound purification->product nmr 1H and 13C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound. The comprehensive characterization data, presented in a clear and structured format, confirms the identity and purity of the synthesized compound. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery, facilitating the use of this versatile building block in their research endeavors.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole core with two bromine atoms, presents strategic points for chemical modification. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides a summary of the available physicochemical properties of this compound and outlines the standard methodologies for its spectroscopic characterization. While specific, publicly available experimental spectra for this compound are limited, this guide details the expected spectroscopic data and the protocols for their acquisition.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, dosage calculations in experimental setups, and for the interpretation of analytical data.

PropertyValue
CAS Number 219814-29-6
Molecular Formula C₄H₄Br₂N₂
Molecular Weight 239.90 g/mol
Appearance White to light yellow solid
Purity Typically ≥97%

Spectroscopic Data (Anticipated)

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure, the following tables outline the anticipated data from standard spectroscopic techniques. These tables are intended to serve as a reference for researchers acquiring and interpreting new data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): This technique would provide information on the hydrogen atoms in the molecule. Two distinct signals are expected: one for the methyl protons and another for the proton on the nitrogen atom of the imidazole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Anticipated ~2.0-2.5Singlet (s)3H-CH₃
Anticipated ~12-14Broad Singlet (br s)1HN-H

¹³C NMR (Carbon-13 NMR): This analysis would identify the carbon environments in the molecule. Four signals are expected, corresponding to the methyl carbon and the three distinct carbons of the dibrominated imidazole ring.

Chemical Shift (δ) ppmAssignment
Anticipated ~10-15-CH₃
AnticipatedC4-CH₃
AnticipatedC2-Br
AnticipatedC5-Br
Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of specific functional groups and bond vibrations. Key expected absorptions are related to N-H and C-H stretching.

Wavenumber (cm⁻¹)IntensityAssignment
Anticipated ~3100-3400BroadN-H stretch
Anticipated ~2900-3000MediumC-H stretch (methyl)
Anticipated ~1400-1600Medium-StrongC=N and C=C stretch (imidazole ring)
Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak.

m/zRelative Intensity (%)Assignment
Anticipated ~238, 240, 242Isotopic pattern for 2 Br[M]⁺ (Molecular ion)
Anticipated fragmentsLoss of Br, HBr, etc.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, standard methodologies for the acquisition of the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) on an Orbitrap or Time-of-Flight (TOF) instrument is recommended for accurate mass determination.

  • Acquisition:

    • Ionization Mode: Positive or negative ion mode should be tested.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak [M+H]⁺ or [M-H]⁻ and its characteristic isotopic pattern due to the two bromine atoms.

Synthetic Workflow and Applications

This compound is a key intermediate in organic synthesis. The following diagram illustrates its role as a versatile building block in the construction of more complex molecules through common cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_reagents Typical Reagents cluster_products Functionalized Imidazole Products start This compound suzuki Suzuki Coupling start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Pd or Cu Catalyst sonogashira Sonogashira Coupling start->sonogashira Pd/Cu Catalyst boronic_acid Aryl/Heteroaryl Boronic Acid suzuki->boronic_acid aryl_product Aryl/Heteroaryl Substituted Imidazole suzuki->aryl_product amine Primary/Secondary Amine buchwald->amine amino_product Amino-Substituted Imidazole buchwald->amino_product alkyne Terminal Alkyne sonogashira->alkyne alkynyl_product Alkynyl-Substituted Imidazole sonogashira->alkynyl_product

Caption: Synthetic utility of this compound.

Navigating the Physicochemical Landscape of 2,5-Dibromo-4-methylimidazole: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for evaluating the solubility and stability of 2,5-Dibromo-4-methylimidazole, a critical building block in modern medicinal chemistry and organic synthesis.[1] While specific experimental data for this compound is not extensively published, this whitepaper outlines the standardized experimental protocols necessary to generate such crucial data, enabling informed solvent selection, stable formulation development, and reliable experimental outcomes.

Understanding the Core: Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a methyl-substituted imidazole ring with two bromine atoms.[2][3] This structure imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive molecules.[1] An understanding of its solubility and stability is paramount for its effective use in synthetic and pharmaceutical applications.

Solubility in Organic Solvents: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental property that influences reaction kinetics, purification strategies, and formulation design. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Quantitative Solubility Data

The following table serves as a template for researchers to populate with experimentally determined solubility data for this compound in a range of common organic solvents at various temperatures.

Organic SolventTemperature (°C)Thermodynamic Solubility (mg/mL)Kinetic Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25
37
N,N-Dimethylformamide (DMF)25
37
Methanol25
37
Ethanol25
37
Acetonitrile25
37
Dichloromethane (DCM)25
37
Tetrahydrofuran (THF)25
37
Ethyl Acetate25
37
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]

  • After shaking, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL based on the dilution factor and the measured concentration.

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound upon its addition from a concentrated stock solution (typically in DMSO) into an aqueous or organic medium.[5]

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Selected organic solvents.

  • 96-well microplates.

  • Automated liquid handler or multichannel pipette.

  • Plate reader capable of measuring turbidity (nephelometry) or light scattering.

Procedure:

  • Dispense the selected organic solvents into the wells of a 96-well plate.

  • Using an automated liquid handler, add small, incremental volumes of the concentrated DMSO stock solution of this compound to the wells containing the organic solvents.

  • After each addition, mix the contents of the wells.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[5]

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) T1 Add Excess Solid to Solvent T2 Equilibrate (24-72h) with Shaking T1->T2 T3 Settle and Filter Supernatant T2->T3 T4 Analyze by HPLC T3->T4 end End T4->end K1 Prepare Solvent Plate K2 Titrate with DMSO Stock K1->K2 K3 Measure Turbidity K2->K3 K4 Determine Precipitation Point K3->K4 K4->end start Start start->T1 start->K1

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Stability in Organic Solvents: Ensuring Compound Integrity

Stability testing is crucial to understand the degradation pathways of this compound in various organic solvents under different environmental conditions.[6] This information is vital for defining appropriate storage conditions and shelf-life.

Quantitative Stability Data

The following table is a template for recording the stability of this compound in solution over time. The data should reflect the percentage of the initial compound remaining.

Organic SolventStorage ConditionTime Point% RemainingDegradation Products Identified
Dimethyl Sulfoxide (DMSO)25°C / Ambient Light0100-
24h
7 days
30 days
40°C / 75% RH0100-
24h
7 days
30 days
Methanol25°C / Ambient Light0100-
24h
7 days
30 days
Photostability (ICH Q1B)0100-
1.2 million lux hours
200 watt hours/m²
Experimental Protocol: Solution Stability Testing

This protocol outlines a systematic approach to evaluating the stability of this compound in solution under various stress conditions, in line with ICH guidelines.

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Volumetric flasks and pipettes

  • HPLC vials

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[7]

  • Photostability chamber.

  • HPLC-UV system and/or HPLC-Mass Spectrometry (HPLC-MS) system.

Procedure:

  • Prepare solutions of this compound in the selected organic solvents at a known concentration (e.g., 1 mg/mL).

  • Dispense the solutions into multiple HPLC vials for each storage condition and time point.

  • Place the vials in the appropriate stability chambers:

    • Long-term: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH[8]

    • Photostability: Expose to light as per ICH Q1B guidelines.

    • Include a set of samples stored at -20°C as a control.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies), remove a vial from each condition.[7]

  • Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Quantify the amount of this compound remaining and calculate it as a percentage of the initial concentration.

  • If significant degradation is observed, use HPLC-MS to identify the mass of the degradation products to aid in structural elucidation. The imidazole moiety, for instance, can be susceptible to oxidation or photodegradation in solution.[9]

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis P1 Prepare Stock Solutions in Solvents P2 Aliquot into Vials for Each Condition/Time Point P1->P2 S1 Long-Term (e.g., 25°C/60% RH) P2->S1 S2 Accelerated (e.g., 40°C/75% RH) P2->S2 S3 Photostability (ICH Q1B) P2->S3 A1 Withdraw Samples at Time Points S1->A1 S2->A1 S3->A1 A2 Analyze by Stability-Indicating HPLC A1->A2 A3 Quantify Parent Compound A2->A3 A4 Identify Degradants (HPLC-MS) A2->A4

Caption: Workflow for solution stability testing of this compound.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful chemical research and drug development. While specific data for this compound in various organic solvents requires experimental determination, the protocols and frameworks presented in this guide provide a robust starting point for any researcher. By diligently applying these methodologies, scientists can generate the high-quality data needed to harness the full synthetic potential of this versatile building block, ensuring the development of robust processes and stable formulations.

References

Technical Guide: 2,5-Dibromo-4-methylimidazole (CAS 219814-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylimidazole is a halogenated heterocyclic compound with the CAS number 219814-29-6. This molecule serves as a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemical research.[1] Its structure, featuring a substituted imidazole ring, is a common scaffold in biologically active molecules. The presence of two bromine atoms offers reactive sites for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures.[1] This guide provides a summary of the available physicochemical properties and safety data for this compound.

Chemical and Physical Properties

Limited experimental data for the specific physicochemical properties of this compound is available in the public domain. The information presented below is a combination of data from various chemical suppliers and predicted values. Researchers should verify these properties through experimental analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₄Br₂N₂[2][3][4]
Molecular Weight 239.90 g/mol [2][3][4]
IUPAC Name 2,5-dibromo-4-methyl-1H-imidazole[3]
CAS Number 219814-29-6[2][3][4]
Physical Form Solid[1]
Purity Typically ≥97%[4]
Boiling Point 343.1 ± 34.0 °C (Predicted)ChemicalBook
Density 2.188 ± 0.06 g/cm³ (Predicted)ChemicalBook
Storage Temperature Room temperature[4]

Note: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.

Safety Data

Table 2: Hazard and Precautionary Statements (for a related compound)

CategoryStatement
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H351: Suspected of causing cancer.
Precautionary Statements P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This safety information is not specific to CAS 219814-29-6 and is provided for general guidance only. A substance-specific safety data sheet should be consulted, and a thorough risk assessment should be conducted before handling.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not available in the searched literature. However, general methods for determining key properties are described below.

Determination of Boiling Point (General Method)

The boiling point of a solid compound like this compound can be determined using a capillary method with an oil bath or a dedicated melting/boiling point apparatus.[5][6]

Materials:

  • Thiele tube or other suitable heating apparatus (e.g., melting point apparatus with boiling point function)

  • High-boiling point oil (e.g., silicone oil)

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Sample of this compound

Procedure:

  • A small amount of the sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer and immersed in the oil bath.

  • The oil bath is heated slowly and stirred continuously to ensure even heat distribution.

  • As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis and Characterization Workflow

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general workflow for its synthesis and characterization can be outlined. Commercial suppliers indicate that characterization data, such as ¹H NMR, is available upon purchase, suggesting that such analytical methods are standard for this compound.[7]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Material 4-Methylimidazole Reaction Bromination Reaction Starting_Material->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification_Method Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Method Pure_Product This compound Purification_Method->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR Infrared Spectroscopy (IR) Pure_Product->IR

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathways and Mechanism of Action

There is no information available in the provided search results regarding the mechanism of action or any signaling pathways associated with this compound. Toxicological studies on the parent compound, 4-methylimidazole, suggest potential for carcinogenicity and neurotoxicity, but these findings cannot be directly extrapolated to the dibrominated derivative.[8] Research into the biological activity of brominated imidazoles is an area for further investigation.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and agrochemical development. However, there is a significant lack of publicly available, experimentally determined data on its physicochemical properties, toxicological profile, and biological mechanism of action. Researchers working with this compound should exercise extreme caution and are encouraged to perform thorough characterization and safety assessments. Further studies are warranted to fully elucidate the properties and potential biological effects of this molecule.

References

An In-depth Technical Guide to the Reactivity of Bromine Atoms in 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atoms in 2,5-Dibromo-4-methylimidazole, a versatile building block in medicinal chemistry and drug discovery. The strategic positioning of two bromine atoms on the imidazole core offers multiple opportunities for functionalization through various cross-coupling reactions. This document details the regioselective nature of these reactions, focusing on catalyst-controlled methodologies that enable the selective substitution of either the C2 or C5 bromine atom. Experimental protocols for key transformations, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are presented, supported by quantitative data and mechanistic insights. The influence of substituents on the imidazole ring on reaction outcomes is also discussed, providing a valuable resource for the rational design and synthesis of novel imidazole-based compounds.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[1] The presence of two distinct bromine atoms at the C2 and C5 positions of the imidazole ring allows for selective functionalization, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Understanding and controlling the differential reactivity of these two positions is paramount for efficient and targeted synthesis.

This guide will delve into the factors governing the regioselectivity of cross-coupling reactions on the this compound scaffold. We will explore how reaction conditions, and particularly the choice of catalyst and ligands, can be tailored to achieve selective substitution at either the C2 or C5 position.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 4-methylimidazole.

Experimental Protocol: Bromination of 4-methylimidazole

Materials:

  • 4-methylimidazole

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 4-methylimidazole in water containing a base such as sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of bromine (2 equivalents) to the solution with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Allow the reaction to stir at room temperature for several hours to ensure complete dibromination.

  • The product, this compound, may precipitate out of the solution or can be extracted with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific scales and desired purity levels.

Catalyst-Controlled Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the case of 2,5-dibromoimidazoles, the regioselectivity of the reaction can be effectively controlled by the choice of the phosphine ligand on the palladium catalyst. This principle has been demonstrated for the closely related 2,5-dibromo-1-methylimidazole and is expected to be applicable to this compound.[2]

The differential reactivity of the C2 and C5 positions is influenced by a combination of electronic and steric factors. The C2 position is generally more electron-deficient, making it more susceptible to oxidative addition by a Pd(0) catalyst. However, steric hindrance from the adjacent N-substituent and the C4-methyl group can also play a significant role.

Selective Coupling at the C5 Position

Bulky, electron-rich phosphine ligands typically favor coupling at the more sterically accessible and electronically distinct C5 position.

Selective Coupling at the C2 Position

Less sterically demanding and more electron-rich ligands can promote coupling at the more electronically favored but sterically hindered C2 position.

Quantitative Data for Regioselective Suzuki-Miyaura Coupling of 2,5-dibromo-1-methylimidazole

The following table summarizes the results from the catalyst-controlled Suzuki-Miyaura coupling of 2,5-dibromo-1-methylimidazole with phenylboronic acid, which serves as a model for the expected reactivity of this compound.[2]

EntryLigandCatalystBaseSolventTemp (°C)Time (h)PositionYield (%)
1XPhosPd₂(dba)₃K₃PO₄1,4-Dioxane10018C585
2SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane10018C582
3P(tBu)₃Pd₂(dba)₃K₃PO₄1,4-Dioxane10018C275
4P(Cy)₃Pd₂(dba)₃K₃PO₄1,4-Dioxane10018C270
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_substrates Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Product Dibromoimidazole This compound Dibromoimidazole->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetal

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling offers an alternative method for C-C bond formation, utilizing organotin reagents. Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Stille coupling on 2,5-dibromoimidazoles can be influenced by the reaction conditions, although this is a less explored area for this specific substrate. The general principle involves the palladium-catalyzed coupling of an organostannane with an organic halide.[3]

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane reagent (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the solvent.

  • Add the organostannane reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Stille_Coupling_Workflow Start Start Reactants Combine this compound, Pd catalyst, and organostannane in anhydrous solvent Start->Reactants Reaction Heat under inert atmosphere Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with KF (aq), extract with organic solvent Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Experimental workflow for the Stille cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The regioselective amination of this compound can provide access to either 2-amino or 5-amino-4-methylimidazole derivatives, which are important pharmacophores. The choice of ligand is crucial in controlling the regioselectivity, similar to the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Pathway cluster_reaction Buchwald-Hartwig Amination Substrate This compound OxidativeAddition Oxidative Addition Substrate->OxidativeAddition CatalystSystem Pd Catalyst + Ligand CatalystSystem->OxidativeAddition Amine Primary or Secondary Amine AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination Base Base (e.g., NaOtBu) Base->AmineCoordination OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->CatalystSystem Catalyst Regeneration Product Mono-aminated Product ReductiveElimination->Product

Simplified signaling pathway for the Buchwald-Hartwig amination.

Conclusion

The bromine atoms at the C2 and C5 positions of this compound exhibit differential reactivity that can be harnessed for the regioselective synthesis of a wide array of substituted imidazoles. Catalyst-controlled cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile strategy for achieving selective functionalization at either position by judicious choice of the phosphine ligand. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient and targeted development of novel imidazole-based compounds with potential therapeutic applications. Further exploration into the regioselective Stille and Buchwald-Hartwig reactions on this scaffold is warranted to expand the synthetic toolbox available to medicinal chemists.

References

The Strategic Application of 2,5-Dibromo-4-methylimidazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the imidazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. Within the diverse family of imidazole-based building blocks, 2,5-Dibromo-4-methylimidazole has emerged as a particularly versatile and valuable intermediate. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, focusing on its utility in the synthesis of kinase inhibitors and antimicrobial agents. We will delve into synthetic strategies, present biological activity data of analogous compounds, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

This compound: A Versatile Synthetic Intermediate

This compound is a key starting material in the synthesis of complex heterocyclic compounds.[1] The strategic placement of two bromine atoms at the 2 and 5 positions of the imidazole ring provides reactive handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile and regioselective introduction of diverse aryl, heteroaryl, and amino moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

dot

Caption: Synthetic utility of this compound.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] Imidazole-based compounds have been successfully developed as inhibitors for various kinases, including p38 MAP kinase and Aurora kinases.[4][5] Patent literature suggests the use of 2,5-dibromo-imidazole derivatives as key intermediates in the synthesis of such inhibitors.[6][7]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway plays a crucial role in inflammatory responses and cell differentiation.[8] Inhibitors of p38 MAP kinase are therefore of significant interest for the treatment of inflammatory diseases and certain cancers. The general structure of many p38 MAP kinase inhibitors features a central heterocyclic core with pendant aryl or heteroaryl groups that occupy the ATP-binding site of the enzyme. This compound serves as an excellent starting point for the synthesis of such molecules.

dot

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates phosphorylates Inflammation Inflammation Cell Cycle Arrest Apoptosis Substrates->Inflammation Inhibitor Imidazole-based p38 Inhibitor Inhibitor->p38_MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for imidazole-based inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are essential for cell division, and their overexpression is common in many human cancers.[9] Inhibitors of Aurora kinases are being actively pursued as anticancer agents.[5][10] The synthesis of potent and selective Aurora kinase inhibitors can be achieved through the functionalization of a heterocyclic core, for which this compound is a suitable precursor.

Table 1: Biological Activity of Representative Imidazole-Based Kinase Inhibitors (Analogous Structures)

Compound ClassTarget KinaseIC50 (nM)Reference
4-Phenyl-5-pyridyl-1,3-thiazolep38 MAP Kinase-[4]
2,4-Disubstituted PyrimidinesAurora A/B309/293[10]
Imidazopyridine-quinoline hybrid--[9]

Note: The IC50 values for the imidazopyridine-quinoline hybrid were reported as a range of potent activity against various cancer cell lines, but specific kinase IC50s were not provided.

Application in the Synthesis of Antimicrobial and Antitumor Agents

The imidazole scaffold is also a key component of numerous compounds with antimicrobial and antitumor properties.[11][12] Patent literature describes the use of brominated bis-indole imidazole compounds, for which 2,5-dibromo-imidazoles can be precursors, as effective antimicrobial and antitumor agents.[11]

Table 2: Antimicrobial Activity of Representative Imidazole-Based Compounds (Analogous Structures)

Compound ClassOrganismMIC (µg/mL)Reference
Bis-indole imidazole alkaloidsVarious bacteria and fungi-[11]
Imidazole derivativesP. aeruginosa, S. aureus-[13]

Note: Specific MIC values for the compounds mentioned in the patent were not detailed but were described as showing significant activity.

Experimental Protocols

The following are generalized experimental protocols for the functionalization of this compound. These should be adapted and optimized for specific substrates and desired products.

General Procedure for Suzuki-Miyaura Cross-Coupling

dot

Suzuki_Workflow Start Start Reactants Combine this compound, boronic acid, palladium catalyst, and base in a suitable solvent. Start->Reactants Inert_Atmosphere Establish an inert atmosphere (e.g., Nitrogen or Argon). Reactants->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-100 °C). Inert_Atmosphere->Heating Monitoring Monitor reaction progress (e.g., TLC or LC-MS). Heating->Monitoring Workup Perform aqueous workup and extract with an organic solvent. Monitoring->Workup Purification Purify the product by column chromatography. Workup->Purification End End Purification->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, palladium catalyst, and base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).

  • The degassed solvent(s) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired functionalized imidazole.

General Procedure for Buchwald-Hartwig Amination

A similar experimental setup and procedure to the Suzuki-Miyaura coupling can be employed for the Buchwald-Hartwig amination. The key differences are the use of an amine as the coupling partner and typically a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP).

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its di-brominated structure allows for selective and sequential functionalization, providing a powerful platform for the synthesis of diverse compound libraries. The demonstrated utility of the imidazole core in clinically relevant kinase inhibitors and antimicrobial agents underscores the significant potential of derivatives of this compound in the development of novel therapeutics. The synthetic protocols and biological data presented in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs.

References

2,5-Dibromo-4-methylimidazole: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-methylimidazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its strategic placement of two bromine atoms on the imidazole core offers versatile handles for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, chemical properties, and key applications, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent functionalization are presented, alongside a compilation of its physicochemical and spectroscopic data. Furthermore, this document illustrates a typical workflow for the discovery of kinase inhibitors facilitated by this versatile scaffold.

Introduction

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. The introduction of bromine atoms onto the imidazole ring, as in this compound, significantly enhances its utility as a synthetic intermediate.[2][3] The two bromine atoms serve as versatile leaving groups for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic and modular construction of libraries of substituted imidazoles for structure-activity relationship (SAR) studies, particularly in the pursuit of novel kinase inhibitors.[3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 219814-29-6[3]
Molecular Formula C₄H₄Br₂N₂[4]
Molecular Weight 239.90 g/mol [5]
Appearance White to light yellow solid[3]
Purity ≥97%[6]
Topological Polar Surface Area 28.7 Ų[5]
Hydrogen Bond Donor Count 1[5]
Canonical SMILES CC1=C(N=C(N1)Br)Br[5]
InChIKey RWHYUTSGEJYTMQ-UHFFFAOYSA-N[5]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Predicted spectra are available, but experimentally obtained data from peer-reviewed sources are not readily available in the public domain. Commercial suppliers confirm that characterization data, including NMR, is provided with purchase.[3][7]
¹³C NMR Predicted spectra are available, but experimentally obtained data from peer-reviewed sources are not readily available in the public domain. Commercial suppliers confirm that characterization data, including NMR, is provided with purchase.[8]
Mass Spectrometry Commercially available with high purity, confirmed by HPLC-MS.[3]
Infrared Spectroscopy Data not readily available in the public domain. Commercial suppliers may provide this information upon request.

Synthesis and Functionalization: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in common cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of brominated imidazoles involves the direct bromination of the imidazole core using a suitable brominating agent.

Protocol: Bromination of 4-Methylimidazole

  • Materials: 4-Methylimidazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Water, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a stirred solution of 4-methylimidazole (1.0 eq) in DMF at 0 °C, add N-Bromosuccinimide (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the bromine-bearing positions of the imidazole ring.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid (1.1-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-Dioxane/Water mixture).

  • Procedure:

    • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to a wide range of N-arylated and N-heteroarylated imidazole derivatives.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, Amine (1.1-1.5 eq), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Ligand (e.g., Xantphos, 4-10 mol%), Base (e.g., Cs₂CO₃, 2.0 eq), Solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • To a flame-dried Schlenk tube, add the palladium pre-catalyst and the ligand.

    • Evacuate and backfill with an inert gas.

    • Add this compound (1.0 eq), the amine, and the base.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an appropriate solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Drug Discovery

This compound is a valuable starting material for the synthesis of kinase inhibitors. The ability to selectively functionalize the 2- and 5-positions allows for the exploration of the chemical space around the imidazole scaffold to optimize binding to the target kinase.

Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors

Table 3: Representative Kinase Inhibitory Data for Imidazole-Based Compounds

Compound IDTarget KinaseIC₅₀ (nM)Reference
11o V600E-B-RAF34[9][10]
11q V600E-B-RAF92[9][10]
11u V600E-B-RAF93[9][10]
6c ALK5Potent Inhibition[11]
14c ALK5Potent Inhibition[11]
3b CDK2/cyclin ESubmicromolar Inhibition[12]
Note: The compounds in this table are imidazole derivatives, illustrating the potential of this scaffold, but are not necessarily direct derivatives of this compound.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound in research and development.

Synthetic Versatility of this compound

The diagram below outlines the central role of this compound as a versatile building block for creating diverse molecular structures through various cross-coupling reactions.

Synthetic_Versatility DBMI This compound Suzuki Suzuki-Miyaura Coupling DBMI->Suzuki Buchwald Buchwald-Hartwig Amination DBMI->Buchwald Sonogashira Sonogashira Coupling DBMI->Sonogashira Heck Heck Coupling DBMI->Heck Aryl_Het Aryl/Heteroaryl Substituted Imidazoles Suzuki->Aryl_Het Amino_Het Amino-Substituted Imidazoles Buchwald->Amino_Het Alkynyl_Het Alkynyl-Substituted Imidazoles Sonogashira->Alkynyl_Het Alkene_Het Alkenyl-Substituted Imidazoles Heck->Alkene_Het

Caption: Synthetic pathways from this compound.

Workflow for Kinase Inhibitor Discovery

This diagram illustrates a typical workflow for the discovery of novel kinase inhibitors, starting from the synthesis of a compound library using this compound as a key building block.

Kinase_Inhibitor_Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start This compound Reaction Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Library Substituted Imidazole Compound Library Reaction->Library HTS High-Throughput Kinase Assay Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR SAR->Reaction Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

A Theoretical and Experimental Guide to the Electronic Structure of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to study the electronic structure of 2,5-Dibromo-4-methylimidazole, a critical molecular building block in medicinal chemistry and materials science.[1] Due to its brominated imidazole core, this compound offers versatile sites for functionalization, making a thorough understanding of its electronic properties paramount for designing novel therapeutics and functional materials.[1][2] This document outlines the standard theoretical computational protocols, including Density Functional Theory (DFT), and the key experimental techniques such as X-ray crystallography and spectroscopy used for validation. It presents the expected theoretical data in a structured format and details the experimental procedures required for empirical confirmation.

Introduction

This compound is a heterocyclic compound featuring a 4-methylimidazole scaffold substituted with two bromine atoms. This strategic halogenation provides reactive sites for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, rendering it an indispensable intermediate for constructing complex molecular architectures.[1] Its applications span pharmaceutical R&D, particularly in the synthesis of kinase inhibitors, and in the development of agrochemicals and organic electronic materials.[1][2]

An in-depth analysis of the molecule's electronic structure—including its geometry, charge distribution, and frontier molecular orbitals—is essential for predicting its reactivity, stability, and potential intermolecular interactions. This guide details the synergistic approach of combining computational chemistry with experimental validation to achieve a holistic understanding of this compound.

Theoretical Studies: Methodology and Predicted Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of molecules. A typical theoretical study on this compound would employ a functional, such as B3LYP, with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.[3][4]

The general computational workflow is illustrated below:

G cluster_0 Computational Workflow cluster_1 Property Analysis cluster_2 Experimental Comparison Input Initial Molecular Structure (this compound) Opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Validation Verify Minimum Energy State (No Imaginary Frequencies) Freq->Validation Properties Calculate Electronic Properties Validation->Properties Geometry Optimized Geometry (Bond Lengths, Angles) Properties->Geometry Charges Mulliken Atomic Charges Properties->Charges Orbitals HOMO-LUMO Analysis Properties->Orbitals Potential Molecular Electrostatic Potential (MEP) Properties->Potential Spectra Spectroscopic Data (FT-IR, NMR) Properties->Spectra compare XRay X-ray Diffraction Data Geometry->XRay compare

Caption: Logical workflow for the theoretical study of electronic structure.
Optimized Molecular Geometry

The first step in computational analysis is to determine the molecule's most stable three-dimensional conformation. The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For this compound, the imidazole ring is expected to be nearly planar.

Table 1: Predicted Geometrical Parameters (Representative Data)

Parameter Atom Pair/Triplet Predicted Value
Bond Length C2-Br ~1.88 Å
Bond Length C5-Br ~1.87 Å
Bond Length N1-C2 ~1.38 Å
Bond Length C4-C5 ~1.36 Å
Bond Angle N1-C2-N3 ~110°
Bond Angle C4-C5-N1 ~108°

| Bond Angle | C(methyl)-C4-C5 | ~128° |

Mulliken Atomic Charge Distribution

Mulliken charge analysis partitions the total molecular charge among the individual atoms, providing insight into the electrostatic nature of the molecule. This data is crucial for identifying potential sites for electrophilic and nucleophilic attack. The electronegative nitrogen and bromine atoms are expected to carry partial negative charges.

Table 2: Predicted Mulliken Atomic Charges (Representative Data)

Atom Charge (e)
N1 -0.35
C2 +0.20
N3 -0.40
C4 +0.25
C5 +0.15
Br (at C2) -0.10
Br (at C5) -0.12

| C (methyl) | -0.28 |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity.[3][5]

Table 3: Predicted Frontier Orbital Energies (Representative Data)

Parameter Energy (eV)
HOMO -6.85
LUMO -1.20

| Energy Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential is expected around the nitrogen and bromine atoms, indicating their role in hydrogen bonding and other electrostatic interactions.[6]

Experimental Protocols for Validation

Theoretical predictions must be substantiated by experimental data. Standard characterization for a molecule like this compound includes synthesis, single-crystal X-ray diffraction, and spectroscopic analysis.[1][2]

Synthesis Protocol

While various synthetic routes exist, a common approach involves the direct bromination of 4-methylimidazole using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent. The reaction progress is typically monitored by Thin-Layer Chromatography (TLC), and the final product is purified using techniques like column chromatography or recrystallization.

Single-Crystal X-ray Crystallography

This technique provides the definitive experimental structure of a molecule in its solid state, including precise bond lengths and angles, which can be directly compared with DFT-optimized geometry.

Methodology:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays (e.g., Cu Kα radiation, λ = 1.54187 Å) are directed at the crystal, and the diffraction pattern is recorded at a controlled temperature (e.g., 123 K).[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.[7]

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm-1.

  • Analysis: The resulting spectrum is analyzed to identify characteristic peaks, such as N-H stretching (around 3100-3300 cm-1), C=N stretching (around 1500-1600 cm-1), and C-Br stretching (typically below 800 cm-1).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure by probing the magnetic properties of atomic nuclei. 1H and 13C NMR are standard for organic molecules.

Methodology:

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer, and the 1H and 13C spectra are acquired.

  • Analysis: The chemical shifts (δ), integration values, and coupling patterns in the 1H spectrum, along with the chemical shifts in the 13C spectrum, are analyzed to confirm the connectivity and chemical environment of all atoms in the molecule. For 4-methylimidazole, a distinct peak for the methyl group is expected around δ 2.2 ppm in the 1H NMR spectrum.[8][9]

Conclusion

The comprehensive study of this compound's electronic structure relies on a powerful synergy between theoretical modeling and experimental verification. DFT calculations provide predictive insights into the molecule's geometry, reactivity, and electronic behavior, which are invaluable for guiding synthetic efforts and application-oriented design. These computational predictions are rigorously validated through established experimental techniques like X-ray crystallography and spectroscopy. This integrated approach ensures a robust understanding of the molecule's properties, accelerating its application in the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1][2][3] This reaction has broad applications in medicinal chemistry and drug development for the synthesis of arylamines, which are common motifs in pharmaceutical agents.[3] 2,5-Dibromo-4-methylimidazole is a versatile building block in drug discovery, and its functionalization via Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics, such as kinase inhibitors.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound, addressing the potential for both selective mono-amination and di-amination.

Reaction Principle and Selectivity

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of one or both C-Br bonds with a primary or secondary amine. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1]

A key challenge with di-halogenated substrates like this compound is controlling the selectivity between mono- and di-amination. The relative reactivity of the two bromine atoms and the reaction conditions will determine the product distribution. Generally, careful control of stoichiometry (amine equivalents) and reaction time can favor mono-amination. Achieving high yields of the di-aminated product typically requires an excess of the amine and longer reaction times.

Experimental Protocols

The following protocols are adapted from established methods for the amination of bromoimidazoles and related heterocyclic halides.[2] Optimization may be required for specific amine coupling partners.

Protocol 1: General Procedure for Mono-amination of this compound

This protocol aims for the selective coupling of one amine to the imidazole core.

Materials:

  • This compound

  • Amine (primary or secondary)

  • tBuBrettPhos Pd G3 Precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), and the tBuBrettPhos Pd G3 precatalyst (typically 1-3 mol%).

  • Add anhydrous 1,4-dioxane or toluene to the reaction vessel.

  • With stirring, add LHMDS solution (2.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.

Protocol 2: General Procedure for Di-amination of this compound

This protocol is designed to achieve double amination of the imidazole core.

Materials:

  • This compound

  • Amine (primary or secondary)

  • tBuBrettPhos Pd G3 Precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (2.5-3.0 equiv), and the tBuBrettPhos Pd G3 precatalyst (2-5 mol%).

  • Add anhydrous 1,4-dioxane or toluene.

  • Add LHMDS solution (4.4-5.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS. Longer reaction times (12-24 hours) are typically required for di-substitution.

  • Work-up and purification are performed as described in Protocol 1 to isolate the di-aminated product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of bromoimidazoles, which can be used as a starting point for the optimization of reactions with this compound.[2]

Table 1: Catalyst, Ligand, and Base Combinations for Amination of Bromoimidazoles

Palladium SourceLigandBaseTypical SolventTemperature (°C)
Pd₂(dba)₃tBuBrettPhosLHMDS1,4-Dioxane80-110
Pd(OAc)₂XPhosK₂CO₃t-BuOH100-120
Pd(OAc)₂RuPhosNaOtBuToluene80-110
PdCl₂(dppf)(none)Cs₂CO₃DMF100-130

Table 2: Representative Examples of Buchwald-Hartwig Amination of Bromoimidazoles

Bromoimidazole SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-1H-imidazoleAniline2tBuBrettPhos (3)LHMDS (2.2)Dioxane100485
2-Bromo-1H-imidazoleMorpholine2tBuBrettPhos (3)LHMDS (2.2)Dioxane1001278
4-Bromo-1H-pyrazoleBenzylamine2tBuBrettPhos (3)LHMDS (2.2)Dioxane80692

Note: Yields are based on published data for similar substrates and should be considered as a guide. Actual yields for this compound may vary.[2]

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow General Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Reaction Vessel (Schlenk Tube) reagents Add this compound, Amine, Pd Precatalyst start->reagents solvent Add Anhydrous Solvent (e.g., Dioxane) reagents->solvent base Add Base (LHMDS) Dropwise solvent->base heat Heat to 80-120 °C base->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n pd_complex R-Pd(II)(Br)L_n pd0->pd_complex R-Br oxidative_addition Oxidative Addition amido_complex R-Pd(II)(NR'R'')L_n pd_complex->amido_complex HNR'R'', Base amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product R-NR'R'' reductive_elimination Reductive Elimination reagents R-Br + HNR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors from 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of potent p38 MAP kinase inhibitors, utilizing 2,5-Dibromo-4-methylimidazole as a versatile starting material. The protocols outlined below leverage modern palladium-catalyzed cross-coupling reactions to enable efficient and modular synthesis of a targeted inhibitor library.

Introduction to p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making p38 MAP kinase a prime therapeutic target.[4] Imidazole-based compounds, particularly tri- and tetra-substituted imidazoles, have emerged as a prominent class of ATP-competitive p38 MAP kinase inhibitors.[5][6]

This compound is a strategic starting material for the synthesis of these inhibitors.[7] Its differentially reactive bromine atoms at the C2 and C5 positions allow for sequential and regioselective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7] This modular approach facilitates the rapid generation of diverse chemical entities for structure-activity relationship (SAR) studies.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. External stimuli activate a MAPKKK (e.g., ASK1, TAK1), which in turn phosphorylates and activates a MAPKK (MKK3 or MKK6).[1] MKK3/6 then dually phosphorylates threonine and tyrosine residues on p38 MAPK, leading to its activation.[2] Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, which ultimately mediate the inflammatory response.[1]

p38_signaling_pathway ext_stimuli Environmental Stress & Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mapkkk mkk3_6 MAPKK (MKK3, MKK6) mapkkk->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 downstream Downstream Substrates (e.g., MK2, ATF-2) p38->downstream inhibitor Synthesized Inhibitor (From this compound) inhibitor->p38 inflammation Inflammatory Response (Cytokine Production) downstream->inflammation

Caption: The p38 MAP Kinase signaling cascade and the point of inhibition.

Synthetic Strategy and Experimental Workflow

A robust strategy for synthesizing 2,5-disubstituted 4-methylimidazole inhibitors involves a sequential, regioselective cross-coupling approach. The bromine at the C2 position of the imidazole ring is generally more reactive towards palladium-catalyzed cross-coupling than the C5 bromine. This reactivity difference allows for a directed synthesis.

The proposed workflow begins with a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C2 position. This is followed by a Buchwald-Hartwig amination at the C5 position to install a desired amine moiety.

experimental_workflow start This compound suzuki Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki purify1 Purification (Column Chromatography) suzuki->purify1 intermediate Intermediate: 2-Aryl-5-bromo-4-methylimidazole buchwald Step 2: Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) intermediate->buchwald purify2 Purification (Column Chromatography) buchwald->purify2 product Final Product: 2-Aryl-5-amino-4-methylimidazole p38 Inhibitor analyze Biological Assay (p38 Kinase Inhibition) product->analyze purify1->intermediate purify2->product

Caption: Sequential cross-coupling workflow for p38 inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of a 2-aryl-5-amino-4-methylimidazole p38 inhibitor. Researchers should perform appropriate reaction monitoring (e.g., TLC, LC-MS) and optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-(4-fluorophenyl)-5-bromo-4-methylimidazole.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • (4-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (10 mL)

  • Water, deionized and degassed (2 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, (4-fluorophenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic mixture with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 2-(4-fluorophenyl)-5-bromo-4-methylimidazole

Objective: To synthesize the final p38 inhibitor.

Materials:

  • 2-(4-fluorophenyl)-5-bromo-4-methylimidazole (from Protocol 1, 1.0 mmol, 1.0 equiv)

  • Cyclopropylamine (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Toluene, anhydrous (10 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-(4-fluorophenyl)-5-bromo-4-methylimidazole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene followed by cyclopropylamine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final inhibitor.

Protocol 3: In Vitro p38α Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of the synthesized inhibitor against p38α MAP kinase.

Materials:

  • Recombinant human p38α enzyme

  • ATP and a suitable substrate (e.g., ATF-2)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO. A known p38 inhibitor (e.g., SB203580) should be used as a positive control.

  • In a 384-well plate, add the p38α enzyme, substrate, and diluted inhibitor to the assay buffer.

  • Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Km value for p38α).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the kinase activity (e.g., by quantifying ADP production) according to the detection kit manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation

The following tables summarize representative data for the synthesis and biological evaluation of the target p38 MAP kinase inhibitor.

Table 1: Synthesis Yields

StepReactionStarting MaterialProductRepresentative Yield (%)
1Suzuki-Miyaura CouplingThis compound2-(4-fluorophenyl)-5-bromo-4-methylimidazole75%
2Buchwald-Hartwig Amination2-(4-fluorophenyl)-5-bromo-4-methylimidazoleFinal Inhibitor68%

Table 2: p38α Kinase Inhibitory Activity

Compoundp38α IC₅₀ (nM)
Synthesized Inhibitor45 ± 5
SB203580 (Reference)50 ± 8

Note: IC₅₀ values are presented as mean ± standard deviation from three independent experiments.

Conclusion

The use of this compound as a scaffold provides a highly efficient and modular route for the synthesis of potent p38 MAP kinase inhibitors. The outlined sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling protocols offer a reliable pathway for generating diverse libraries of inhibitors for further drug development and SAR exploration. The representative data demonstrates that compounds synthesized via this method can achieve potent, low-nanomolar inhibition of the p38α kinase enzyme.

References

Application Notes and Protocols for the Synthesis of BRAF Kinase Inhibitors Using 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of potential BRAF kinase inhibitors utilizing 2,5-Dibromo-4-methylimidazole as a key starting material. The protocols outlined below are based on established synthetic methodologies for closely related imidazole-based kinase inhibitors and provide a framework for developing novel compounds targeting the BRAF signaling pathway.

Introduction

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often due to mutations in the BRAF gene, is a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. The most common of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF kinase.[1] Consequently, the development of small molecule inhibitors targeting BRAF, particularly the V600E mutant, has been a major focus of targeted cancer therapy.

The imidazole scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of numerous kinase inhibitors. The di-brominated nature of this compound offers two reactive sites for the introduction of diverse chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the imidazole core to optimize interactions with the ATP-binding site of the BRAF kinase.

This document provides a detailed protocol for a plausible synthetic route to a triaryl-imidazole based BRAF inhibitor, inspired by published synthetic procedures for analogous compounds.[2] It also includes protocols for essential in vitro assays to evaluate the biological activity of the synthesized compounds.

Data Presentation

The following table summarizes the in vitro activity of a series of triarylimidazole-based BRAF inhibitors, demonstrating the potential potency of this chemical class. While not directly synthesized from this compound, these compounds share a core imidazole structure and provide a relevant benchmark for newly synthesized analogues.

Compound IDBRAF V600E IC50 (µM)pERK IC50 (µM)Cell Proliferation GI50 (µM) (WM266.4 cell line)
1a 1.6-7.4
1j 0.240.580.87

Data is illustrative and sourced from a study on related triarylimidazole BRAF inhibitors.[2]

Experimental Protocols

Protocol 1: Synthesis of a Triaryl-4-methylimidazole BRAF Inhibitor

This protocol describes a two-step synthesis of a potential BRAF inhibitor using this compound as the starting material. The core methodology involves sequential Suzuki-Miyaura cross-coupling reactions to introduce two different aryl groups onto the imidazole scaffold.

Step 1: Monosubstitution of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), the first arylboronic acid (e.g., 4-pyridylboronic acid, 1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a degassed solvent mixture such as 1,4-dioxane and water (4:1).

  • Base Addition: Add a suitable base, such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the monosubstituted 2-Aryl-5-bromo-4-methylimidazole.

Step 2: Disubstitution of the Imidazole Core

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the purified 2-Aryl-5-bromo-4-methylimidazole from Step 1 (1.0 eq.), the second arylboronic acid (e.g., a substituted phenylboronic acid, 1.2 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) in a degassed solvent mixture.

  • Base Addition: Add a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the final triaryl-4-methylimidazole product.

Protocol 2: In Vitro BRAF V600E Kinase Activity Assay (Luminescent)

This assay determines the direct inhibitory effect of a synthesized compound on the kinase activity of recombinant BRAF V600E. The principle is based on the quantification of ATP remaining after the kinase reaction using a luminescent readout.[3]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in kinase buffer with a final DMSO concentration typically not exceeding 1%.

    • Dilute recombinant active BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in kinase buffer.

  • Reaction:

    • In a 384-well plate, add the serially diluted test compound.

    • Add the diluted BRAF V600E enzyme to each well (except for the "no enzyme" control).

    • Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP. The final ATP concentration should be close to its Km value for the enzyme.

  • Detection:

    • After a defined incubation period (e.g., 60 minutes at room temperature), stop the reaction and add a kinase detection reagent (e.g., ADP-Glo™).

    • Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Phospho-ERK Assay

This assay assesses the ability of the synthesized compound to inhibit the downstream signaling of the BRAF pathway in a cellular context by measuring the phosphorylation of ERK.[3]

  • Cell Culture:

    • Seed a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375 cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

    • Incubate with a suitable secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each treatment condition.

    • Determine the IC50 value for the inhibition of ERK phosphorylation.

Visualizations

BRAF_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor BRAF Inhibitor (Synthesized Compound) Inhibitor->BRAF

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by a BRAF inhibitor.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Inhibitor Pure BRAF Inhibitor Candidate Purification->Inhibitor BiochemicalAssay In Vitro Kinase Assay (BRAF V600E) Inhibitor->BiochemicalAssay CellularAssay Cell-Based Assay (p-ERK Levels) Inhibitor->CellularAssay DataAnalysis Data Analysis (IC50 Determination) BiochemicalAssay->DataAnalysis CellularAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR

Caption: General experimental workflow for the synthesis and evaluation of BRAF inhibitors.

Synthesis_Scheme Start This compound Step1 Suzuki Coupling 1: + Arylboronic Acid 1 (e.g., 4-pyridylboronic acid) Pd Catalyst, Base Start->Step1 Intermediate 2-Aryl-5-bromo-4-methylimidazole Step2 Suzuki Coupling 2: + Arylboronic Acid 2 (e.g., substituted phenylboronic acid) Pd Catalyst, Base Intermediate->Step2 FinalProduct Triaryl-4-methylimidazole (BRAF Inhibitor Candidate) Step1->Intermediate Step2->FinalProduct

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylimidazole is a versatile and highly valuable building block in medicinal chemistry and materials science. Its di-brominated imidazole core provides two reactive sites for palladium-catalyzed cross-coupling reactions, enabling the strategic and regioselective introduction of diverse functionalities. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapeutics. These application notes provide detailed protocols for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound, based on established methodologies for dihaloheterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. Regioselectivity can often be controlled by tuning the reaction conditions.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions and yields for the mono- and di-arylation of dihaloheterocycles, which can be adapted for this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O90122-Bromo-5-phenyl-4-methylimidazole75-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O100162-Bromo-5-(4-methoxyphenyl)-4-methylimidazole80-90
3Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃DME/H₂O80182-Bromo-5-(thiophen-2-yl)-4-methylimidazole70-80
4Phenylboronic acid (2.2 eq)Pd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O110242,5-Diphenyl-4-methylimidazole60-70
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.04 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic acid, Base add_catalyst Add Pd Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvents add_catalyst->add_solvent inert_atm Establish Inert Atmosphere (N2 or Ar) add_solvent->inert_atm heating Heat Reaction Mixture (e.g., 90 °C) inert_atm->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup/Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties into the imidazole core, which can serve as versatile handles for further transformations, such as click chemistry.

Data Presentation: Representative Sonogashira Coupling Reactions

The following table provides representative conditions for the Sonogashira coupling of dihaloheterocycles, adaptable for this compound.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT62-Bromo-4-methyl-5-(phenylethynyl)imidazole80-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF5082-Bromo-4-methyl-5-((trimethylsilyl)ethynyl)imidazole75-85
3Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)K₂CO₃Acetonitrile60123-(2-Bromo-4-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol70-80
4Phenylacetylene (2.2 eq)Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF80244-Methyl-2,5-bis(phenylethynyl)imidazole50-60
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the regioselective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Schlenk flask or sealed tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkynylated product.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Pd Catalyst, CuI add_solvent Add Anhydrous Solvent and Base (e.g., Et3N) start->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne inert_atm Maintain Inert Atmosphere (N2 or Ar) add_alkyne->inert_atm stirring Stir at Room Temperature inert_atm->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring filtration Filter through Celite monitoring->filtration Reaction Complete extraction Aqueous Workup/Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Sonogashira Coupling Experimental Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is instrumental in synthesizing a wide range of N-arylated imidazoles, which are prevalent in pharmacologically active compounds.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table presents representative conditions for the Buchwald-Hartwig amination of dihaloheterocycles, which can be applied to this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018N-(2-Bromo-4-methyl-1H-imidazol-5-yl)aniline70-80
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane110204-(2-Bromo-4-methyl-1H-imidazol-5-yl)morpholine65-75
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)LHMDSTHF8016N-Benzyl-2-bromo-4-methyl-1H-imidazol-5-amine70-85
4Aniline (2.2 eq)Pd(OAc)₂ (4)XPhos (8)NaOtBuToluene11024N²,N⁵-Diphenyl-4-methyl-1H-imidazole-2,5-diamine40-50
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling

This protocol provides a general method for the regioselective mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Sealed tube or Schlenk flask

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox, add this compound (1.0 mmol), NaOtBu (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a sealed tube.

  • Add anhydrous toluene (10 mL) and the amine (1.2 mmol) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Place the tube in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 18-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired N-arylated product.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Solids: This compound, Base, Pd Catalyst, Ligand add_reagents Add Anhydrous Solvent and Amine start->add_reagents seal_tube Seal Reaction Tube add_reagents->seal_tube heating Heat Reaction Mixture (e.g., 100 °C) seal_tube->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete filtration Filter through Silica Plug cool->filtration concentrate Concentrate Filtrate filtration->concentrate purification Column Chromatography concentrate->purification product Isolated Product purification->product

Buchwald-Hartwig Amination Experimental Workflow.

Application Notes and Protocols for the Step-by-Step Synthesis of Trisubstituted Imidazoles from 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted imidazoles, valuable scaffolds in medicinal chemistry, starting from the versatile building block 2,5-Dibromo-4-methylimidazole. The strategic placement of two bromine atoms and a reactive secondary amine on the imidazole core allows for a sequential and regioselective functionalization, enabling the creation of diverse molecular architectures, particularly for the development of kinase inhibitors.[1][2]

The synthetic strategy outlined herein involves a three-step sequence:

  • Regioselective Sonogashira Coupling: Introduction of an alkynyl substituent at the more reactive C2 position of the imidazole ring.

  • Suzuki-Miyaura Coupling: Installation of an aryl or heteroaryl group at the C5 position.

  • N-Alkylation: Functionalization of the N1 position of the imidazole ring.

This stepwise approach offers precise control over the substitution pattern, allowing for the systematic exploration of the chemical space around the imidazole core to optimize biological activity.

Diagram of Synthetic Pathway

G A This compound B Step 1: Regioselective Sonogashira Coupling A->B Terminal Alkyne, Pd/Cu Catalyst C 2-Alkynyl-5-bromo-4-methylimidazole B->C D Step 2: Suzuki-Miyaura Coupling C->D Arylboronic Acid, Pd Catalyst E 2-Alkynyl-5-aryl-4-methylimidazole D->E F Step 3: N-Alkylation E->F Alkyl Halide, Base G 1-Alkyl-2-alkynyl-5-aryl-4-methylimidazole (Trisubstituted Imidazole) F->G

Caption: Synthetic workflow for trisubstituted imidazoles.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis. Researchers should optimize conditions based on their specific substrates and analytical monitoring.

Protocol 1: Regioselective Sonogashira Coupling at the C2 Position

This protocol describes the selective introduction of an alkynyl group at the C2 position of this compound. The C2 position is generally more susceptible to Sonogashira coupling under controlled conditions.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous and Degassed Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Copper(I) Iodide (0.05 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.025 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous and degassed solvent, followed by the amine base (3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-alkynyl-5-bromo-4-methylimidazole.

Data Presentation:

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF60685
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIDIPEADMF70882
31-HexynePd(PPh₃)₄ / CuIEt₃NTHF501278
Protocol 2: Suzuki-Miyaura Coupling at the C5 Position

This protocol details the installation of an aryl or heteroaryl moiety at the remaining C5 position of the 2-alkynyl-5-bromo-4-methylimidazole intermediate.

Materials:

  • 2-Alkynyl-5-bromo-4-methylimidazole (from Protocol 1)

  • Arylboronic Acid or Arylboronic Ester

  • Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous and Degassed Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine 2-alkynyl-5-bromo-4-methylimidazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-alkynyl-5-aryl-4-methylimidazole.

Data Presentation:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)901292
24-Methoxyphenylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O (4:1:1)1001088
33-Pyridylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)951685
Protocol 3: N-Alkylation of the Imidazole Ring

This final step describes the alkylation of the N1 position of the disubstituted imidazole intermediate to complete the synthesis of the trisubstituted product.

Materials:

  • 2-Alkynyl-5-aryl-4-methylimidazole (from Protocol 2)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

  • Anhydrous Aprotic Solvent (e.g., DMF or Acetonitrile)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a solution of 2-alkynyl-5-aryl-4-methylimidazole (1.0 equiv) in the anhydrous solvent, add the base (1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final 1-alkyl-2-alkynyl-5-aryl-4-methylimidazole.

Data Presentation:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneNaHDMF25495
2Benzyl BromideK₂CO₃Acetonitrile60890
3Ethyl BromoacetateNaHTHF40687

Logical Relationship of Synthetic Steps

G Start This compound Step1 Regioselective Sonogashira (C2 Functionalization) Start->Step1 Intermediate1 2-Alkynyl-5-bromo- 4-methylimidazole Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (C5 Functionalization) Intermediate1->Step2 Intermediate2 2-Alkynyl-5-aryl- 4-methylimidazole Step2->Intermediate2 Step3 N-Alkylation (N1 Functionalization) Intermediate2->Step3 End Trisubstituted Imidazole Step3->End

Caption: Sequential functionalization of the imidazole core.

These protocols provide a robust foundation for the synthesis of a wide array of trisubstituted imidazoles from this compound. The modularity of this approach is particularly amenable to the construction of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

References

The Versatility of 2,5-Dibromo-4-methylimidazole in the Realm of Multi-Component Reactions: A Theoretical Application Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylimidazole is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its imidazole core is a privileged structure in numerous biologically active molecules, and the presence of two bromine atoms at the C2 and C5 positions offers strategic points for further molecular elaboration, particularly through cross-coupling reactions.[1] Multi-component reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid and efficient synthesis of complex molecules in a single step from three or more starting materials. This application note explores the potential use of this compound in MCRs for the synthesis of novel, highly substituted imidazole derivatives with potential therapeutic applications, such as kinase inhibitors.

Theoretical Application: Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines and related fused imidazole systems. These scaffolds are of significant interest in medicinal chemistry.

In a hypothetical scenario, the NH group of this compound could potentially act as the amidine component in a GBB-type reaction. This would allow for the direct introduction of the dibrominated methylimidazole core into a more complex, fused heterocyclic system. The bromine atoms would remain available for subsequent post-MCR modifications, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The proposed reaction is illustrated below:

GBB_Reaction cluster_reactants Reactants cluster_reaction Groebke-Blackburn-Bienaymé Reaction cluster_product Product cluster_post_mcr Post-MCR Modification Dibromoimidazole This compound Reaction [Catalyst] One-Pot Dibromoimidazole->Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R2-NC) Isocyanide->Reaction Product Substituted Dibromo-imidazo-imidazole Reaction->Product Modification Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Product->Modification Final_Product Final_Product Modification->Final_Product Diverse Library of Kinase Inhibitor Candidates

Caption: Hypothetical workflow for the application of this compound in a GBB reaction.

Experimental Protocol: A Proposed Methodology

The following is a generalized, hypothetical protocol for the proposed GBB reaction involving this compound. This protocol is based on standard procedures for GBB reactions and would require optimization for this specific substrate.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the aldehyde (1.2 eq), and the isocyanide (1.2 eq).

  • Dissolve the reactants in the chosen anhydrous solvent.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Outcomes

Successful implementation of this MCR would yield a series of novel, substituted dibromo-imidazo-imidazole derivatives. The quantitative data from such a study would be tabulated for easy comparison. A hypothetical data table is presented below to illustrate how results could be structured.

EntryAldehyde (R¹)Isocyanide (R²)CatalystSolventTemp (°C)Time (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideSc(OTf)₃CH₃OH6012Data not available
24-ChlorobenzaldehydeCyclohexyl isocyanideSc(OTf)₃CH₃CNRT24Data not available
34-Methoxybenzaldehydetert-Butyl isocyanideYb(OTf)₃CH₂Cl₂RT18Data not available
4Furan-2-carbaldehydeCyclohexyl isocyanideYb(OTf)₃CH₃OH6012Data not available

Note: The yield data is hypothetical and would need to be determined experimentally.

Signaling Pathway Relevance

The resulting library of compounds, with their diverse substitutions at the R¹ and R² positions and the potential for further diversification at the bromine-bearing carbons, would be of significant interest for screening against various protein kinases. Many kinase inhibitors feature a substituted imidazole or related heterocyclic core that interacts with the ATP-binding site of the enzyme. The diagram below illustrates the general principle of how such compounds might inhibit a kinase signaling pathway.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Signal Upstream Signal Kinase Protein Kinase Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor Synthesized Inhibitor (from this compound MCR) Inhibitor->Kinase Binds to ATP pocket and inhibits

Caption: Inhibition of a generic kinase signaling pathway by a synthesized inhibitor.

Conclusion

While direct, documented applications of this compound in multi-component reactions are currently scarce in the available literature, its chemical structure strongly suggests its potential as a valuable substrate in this field. The hypothetical application in a Groebke-Blackburn-Bienaymé reaction outlined here provides a logical and synthetically viable route to novel, highly functionalized heterocyclic scaffolds. Such a strategy would be highly beneficial for the rapid generation of diverse compound libraries for drug discovery, particularly in the search for new kinase inhibitors. Further experimental validation is required to fully realize the potential of this compound in the exciting and ever-evolving field of multi-component reactions.

References

Application Notes and Protocols for the Derivatization of 2,5-Dibromo-4-methylimidazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The imidazole ring is a key structural component in many biologically important molecules. The compound 2,5-Dibromo-4-methylimidazole serves as a versatile molecular building block for drug discovery and advanced organic synthesis. Its dibrominated core provides strategic sites for further functionalization, making it an excellent starting material for creating diverse libraries of compounds for biological screening.

The bromine atoms at the C2 and C5 positions are particularly amenable to substitution via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. Additionally, the nitrogen atom of the imidazole ring can be readily functionalized through N-alkylation, further expanding the structural diversity of the resulting derivatives. These modifications can significantly influence the physicochemical properties and biological activities of the parent molecule.

These application notes provide detailed protocols for the derivatization of this compound via N-alkylation and Suzuki-Miyaura cross-coupling, followed by standardized protocols for antimicrobial and cytotoxicity screening of the synthesized compounds.

Part 1: Synthetic Derivatization

The derivatization of this compound can be approached through two primary pathways: functionalization of the ring nitrogen (N-alkylation) and substitution of the bromine atoms (Suzuki-Miyaura cross-coupling).

G cluster_alkylation N-Alkylation Pathway cluster_suzuki Suzuki-Miyaura Coupling Pathway start This compound (Starting Material) N_Alkylation Protocol 1: N-Alkylation with Alkyl Halides start->N_Alkylation Suzuki Protocol 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids start->Suzuki Product_A N-Alkyl-2,5-dibromo- 4-methylimidazoles N_Alkylation->Product_A Yields various N-substituted derivatives Screening Biological Screening (Protocols 3 & 4) Product_A->Screening Product_B 2,5-Diaryl-4-methylimidazoles Suzuki->Product_B Yields various C-substituted derivatives Product_B->Screening

Caption: Overall workflow for derivatization and screening.
Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. The reaction conditions are adapted from established methods for the N-alkylation of halogenated and nitro-substituted imidazoles.[1][2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.2-0.5 M concentration of the imidazole).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction time can vary from 3 to 24 hours depending on the reactivity of the alkylating agent.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the double Suzuki-Miyaura cross-coupling reaction to replace both bromine atoms on the this compound core with aryl groups. The conditions are based on standard Suzuki coupling methodologies.[4][5][6]

Materials:

  • This compound (or its N-alkylated derivative from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (2.5-3.0 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0-4.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture) or Isopropanol/Water[4]

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (2.5 equivalents), the palladium catalyst (3 mol%), and the base (e.g., K₂CO₃, 3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the flask.

  • Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • After completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,5-diaryl-4-methylimidazole derivative.

G cluster_cat Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA PdII_Complex Ar-Pd(II)-X Complex OA->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Ar-Pd(II)-Ar' Complex Transmetalation->Diaryl_PdII RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Product Coupled Product (R-Ar') RE->Product ArylHalide Aryl Halide (R-X) ArylHalide->OA BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Representative Synthesis Data

Disclaimer: The following data is representative and for illustrative purposes only. Actual yields will vary based on specific substrates and reaction conditions.

EntryR¹ (N-Alkylation)R² (Suzuki Coupling)Product StructureRepresentative Yield (%)
1 -CH₃-BrN-methyl-2,5-dibromo85
2 -CH₂Ph-BrN-benzyl-2,5-dibromo78
3 -H-Ph2,5-diphenyl65
4 -CH₃-PhN-methyl-2,5-diphenyl72
5 -CH₃-C₆H₄-4-OMeN-methyl-2,5-di(p-anisyl)68

Part 2: Biological Screening

Following synthesis and purification, the library of this compound derivatives should be subjected to biological screening to identify compounds with potential therapeutic activity. Standard assays include antimicrobial susceptibility testing and cytotoxicity screening against cancer cell lines.

G cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Screening start Synthesized Compound Library (In DMSO Stock Solution) MIC_Assay Protocol 3: Broth Microdilution Assay start->MIC_Assay MTT_Assay Protocol 4: MTT Cytotoxicity Assay start->MTT_Assay MIC_Result Determine MIC (Minimum Inhibitory Concentration) MIC_Assay->MIC_Result MBC_Assay Plate on Agar MIC_Result->MBC_Assay From non-turbid wells Hit_ID_1 Identify Antimicrobial Hits MIC_Result->Hit_ID_1 MBC_Result Determine MBC (Minimum Bactericidal Concentration) MBC_Assay->MBC_Result MBC_Result->Hit_ID_1 MTT_Result Determine IC₅₀ (Half-maximal Inhibitory Concentration) MTT_Assay->MTT_Result Hit_ID_2 Identify Cytotoxic Hits MTT_Result->Hit_ID_2

Caption: Workflow for biological screening of synthesized derivatives.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains using the broth microdilution method.[7][8][9][10][11]

Materials:

  • Synthesized imidazole derivatives (stock solutions in DMSO)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

  • Incubator (37 °C)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: a. Add 50 µL of sterile MHB to all wells of a 96-well plate, except for the first column. b. Prepare a starting solution of each test compound in the first column by adding 100 µL of the compound at twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column.

  • Inoculation: a. Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include controls: a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: a. Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]

Protocol 4: Cytotoxicity Screening (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized derivatives on a selected cancer cell line.[12][13][14]

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14] b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include controls: untreated cells (100% viability), vehicle control (medium with the highest DMSO concentration), and blank wells (medium only). d. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15] b. Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (blank wells) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Representative Biological Screening Data

Disclaimer: The following data is representative and for illustrative purposes only. Actual biological activities will depend on the specific chemical structures.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL)

EntryS. aureus (Gram +)E. coli (Gram -)
1 -CH₃-Br>128>128
2 -CH₂Ph-Br64128
3 -H-Ph3264
4 -CH₃-Ph1632
5 -CH₃-C₆H₄-4-OMe816
Ciprofloxacin --0.50.25

Table 3: Representative Cytotoxicity Data (IC₅₀ in µM)

EntryHeLa (Cervical Cancer)
1 -CH₃-Br>100
2 -CH₂Ph-Br85.2
3 -H-Ph45.7
4 -CH₃-Ph22.1
5 -CH₃-C₆H₄-4-OMe9.8
Doxorubicin --0.8

References

Scale-Up Synthesis of 2,5-Dibromo-4-methylimidazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2,5-Dibromo-4-methylimidazole and its derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors. The following sections outline key considerations for large-scale synthesis, detailed experimental procedures, and the application of these derivatives in targeting relevant signaling pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two bromine atoms at positions 2 and 5 of the imidazole ring allows for selective functionalization through various cross-coupling reactions, making it a versatile scaffold for drug discovery. As research progresses from laboratory-scale synthesis to pilot plant and commercial production, several factors must be considered to ensure a safe, efficient, and scalable process. These include reaction conditions, reagent selection, purification methods, and management of potential impurities and safety hazards.

Scale-Up Synthesis Considerations

Scaling up the synthesis of this compound from gram to kilogram quantities presents several challenges that must be addressed to ensure a robust and reproducible process.

Key Considerations:

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale can become highly exothermic and difficult to control in large reactors. Understanding the reaction kinetics and thermodynamics is crucial for designing appropriate heat management systems.

  • Reagent Selection and Stoichiometry: The choice of brominating agent is critical. While elemental bromine is effective, it is highly corrosive and hazardous to handle on a large scale. N-Bromosuccinimide (NBS) is a common and safer alternative for laboratory-scale reactions, but its cost and the generation of succinimide as a byproduct can be concerns at an industrial scale. Optimization of reagent stoichiometry is necessary to maximize yield and minimize the formation of impurities.

  • Solvent Selection: The choice of solvent affects reaction rate, selectivity, and ease of product isolation. For scale-up, factors such as solvent toxicity, flammability, cost, and ease of recovery and recycling are important considerations.

  • Impurity Profile: Over-bromination, leading to the formation of 2,4,5-tribromo-4-methylimidazole, and incomplete bromination are common side reactions. The presence of regioisomers can also complicate purification. A thorough understanding of the impurity profile is essential for developing effective purification strategies.

  • Work-up and Purification: Extraction and crystallization are common purification methods. On a large scale, the volumes of solvents required for extraction can be substantial. Crystallization is often the preferred method for final purification as it can be highly effective at removing impurities and is generally more scalable.

  • Safety: Bromination reactions can be hazardous, particularly on a large scale. The use of corrosive and toxic reagents requires strict safety protocols, including appropriate personal protective equipment (PPE), well-ventilated work areas, and quench procedures for unreacted reagents.

Experimental Protocols

The following protocols are representative examples for the synthesis and downstream application of this compound. These should be optimized for specific equipment and scale.

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol is adapted from scalable procedures for similar brominated imidazole derivatives and focuses on the dibromination of 4-methylimidazole.

Materials:

  • 4-Methylimidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Large-scale reaction vessel with mechanical stirring, temperature control, and a reflux condenser

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methylimidazole (1.0 kg, 12.18 mol) in DMF (10 L).

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add N-Bromosuccinimide (4.56 kg, 25.6 mol, 2.1 equivalents) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 L). This will neutralize any remaining acidic byproducts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 10 L) and then with brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Quantitative Data for Dibromination of a Substituted Imidazole

The following table summarizes the optimization of the dibromination of 1,2-dimethyl-1H-imidazole, a closely related substrate, providing insights into the effects of different reaction parameters.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NBS (2.2)AcetonitrileRoom Temp1275
2NBS (2.2)DMFRoom Temp685
3NBS (2.5)DMF0-5690
4Br₂ (2.1)Acetic AcidRoom Temp482
5Br₂ (2.1)Dichloromethane0-5478

Note: Yields are based on isolated product after purification.

Protocol 2: Suzuki Cross-Coupling of this compound

This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 2- or 5-position of the imidazole ring.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono- or di-arylated product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are frequently explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1] One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor from a this compound derivative follows a structured workflow.

Kinase_Inhibitor_Workflow Start This compound Scaffold Library Library Synthesis (e.g., Suzuki Coupling) Start->Library Screening High-Throughput Screening (HTS) (Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADME/Tox) LeadGen->LeadOpt Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for kinase inhibitor drug discovery.

Conclusion

The scale-up synthesis of this compound derivatives requires careful consideration of reaction conditions, safety, and purification strategies. The protocols and data presented here provide a foundation for researchers to develop robust and scalable synthetic routes. The versatility of the this compound scaffold makes it a valuable tool in the design and synthesis of novel kinase inhibitors, with the potential to impact the treatment of various diseases, including cancer. Further optimization of these protocols will be necessary to tailor them to specific industrial settings and regulatory requirements.

References

Application Notes and Protocols for Selective Mono-arylation of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the selective mono-arylation of 2,5-Dibromo-4-methylimidazole. The protocol is based on a catalyst-controlled Suzuki-Miyaura cross-coupling reaction, which allows for the regioselective substitution at either the C2 or C5 position of the imidazole ring by carefully selecting the palladium catalyst and ligands. This method is highly valuable for the synthesis of diverse libraries of substituted imidazoles, which are important scaffolds in medicinal chemistry.

Introduction

Substituted imidazole cores are prevalent in a wide range of pharmacologically active agents. The ability to selectively functionalize specific positions of the imidazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery. The selective mono-arylation of dihaloimidazoles, such as this compound, presents a synthetic challenge due to the similar reactivity of the two C-Br bonds. Recent advancements in palladium-catalyzed cross-coupling reactions have enabled catalyst-controlled regioselectivity, providing access to previously difficult-to-synthesize isomers.[1][2][3] This protocol details the experimental conditions for achieving selective mono-arylation at either the C2 or C5 position of this compound.

Experimental Workflow

The general experimental workflow for the selective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction is depicted below. The process involves the reaction of the dibromoimidazole substrate with an arylboronic acid in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent system.

experimental_workflow cluster_prep Reaction Setup Reagents This compound Arylboronic Acid Base (e.g., K3PO4) Reaction_Mixture Reaction Mixture Assembly Reagents->Reaction_Mixture Catalyst_System Palladium Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Catalyst_System->Reaction_Mixture Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction_Mixture Heating Heating under Inert Atmosphere Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification by Column Chromatography Workup->Purification Product Mono-arylated Product Purification->Product regioselectivity cluster_c5 C5-Arylation cluster_c2 C2-Arylation Start This compound Catalyst_C5 Catalyst System A (e.g., Pd(OAc)2 / SPhos) Start->Catalyst_C5 Arylboronic Acid, Base Catalyst_C2 Catalyst System B (e.g., Pd(dppf)Cl2) Start->Catalyst_C2 Arylboronic Acid, Base Product_C5 5-Aryl-2-bromo-4-methylimidazole Catalyst_C5->Product_C5 Product_C2 2-Aryl-5-bromo-4-methylimidazole Catalyst_C2->Product_C2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura coupling reactions with 2,5-Dibromo-4-methylimidazole.

Troubleshooting Guide

Low or no yield in your Suzuki coupling reaction with this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst and ligand are not degraded. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a more active precatalyst like a palladacycle.[1]
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1][2] The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2]
Poor Solubility The starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow reaction.[2][3] Consider switching to a solvent like DMF which can aid in the solubility of starting materials.[2]
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be slow for some heteroaryl compounds.[2] Optimizing the base and ligand can improve this step.
Inappropriate Reaction Temperature The reaction may require more thermal energy. Cautiously increase the reaction temperature to improve the rate and conversion.[2]

Problem 2: Significant Byproduct Formation

Side Reaction Mitigation Strategies
Homocoupling of Boronic Acid This is often caused by the presence of oxygen.[2][4] Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas.[2]
Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases.[2] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[2][4]
Debromination of this compound This can occur as a side reaction. Optimizing the catalyst, ligand, and reaction conditions can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions to try for the Suzuki coupling of this compound?

A good starting point for optimization would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand.[2][4] A common combination is a Pd(II) source like Pd(OAc)₂ with a ligand such as SPhos or XPhos, or a pre-catalyst like Pd(dppf)Cl₂.[2][4] For the base, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[2][4] A mixture of an organic solvent like dioxane or toluene with water is a standard solvent system.[2]

Q2: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical. For challenging substrates like dihalogenated imidazoles, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4][5] It is often beneficial to screen a variety of catalyst and ligand combinations to find the optimal system for your specific substrates.

Q3: Which base should I use for the reaction?

The choice of base can significantly impact the reaction yield. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[2] The strength of the base can influence the rate of transmetalation and also the extent of side reactions like protodeboronation. It is advisable to screen a few different bases to determine the best one for your system.

Q4: Can I run the Suzuki coupling of this compound under air?

It is strongly discouraged to run the reaction under air.[2] Oxygen can lead to the degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid coupling partner.[1][2] For reproducible and high-yielding results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[2]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[2]

  • Inert Atmosphere: Seal the vessel and thoroughly degas by cycling between vacuum and an inert gas (argon or nitrogen) several times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a pre-catalyst (e.g., Pd(dppf)Cl₂), add it at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Different Palladium Catalysts on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100Low
Pd₂(dba)₃ (1.5)SPhos (3)K₂CO₃Toluene/H₂O100Moderate to High
Pd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O90High
Pd(PPh₃)₄ (5)-Cs₂CO₃Dioxane100Moderate

Table 2: Influence of Base and Solvent on Reaction Yield

Base (eq.)SolventTemperature (°C)Yield (%)
K₂CO₃ (2)Toluene/H₂O100Moderate
K₃PO₄ (3)Dioxane/H₂O90High
Cs₂CO₃ (2)Dioxane100High to Excellent
Na₂CO₃ (2)DMF110Moderate to High

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle cluster_product pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Aryl-Pd(II)-X)L₂ pd0->oa_complex Aryl-X transmetalation_complex Transmetalation Complex (Aryl-Pd(II)-Ar')L₂ oa_complex->transmetalation_complex Ar'-B(OR)₂ Base product Product (Aryl-Ar') transmetalation_complex->product Reductive Elimination transmetalation_complex->product catalyst_regen Pd(0)L₂ catalyst_regen->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_degassing Verify Proper Degassing start->check_degassing check_solubility Assess Solubility of Starting Materials start->check_solubility check_conditions Review Reaction Conditions (Base, Temp, Solvent) start->check_conditions optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst optimize_degassing Improve Degassing Technique check_degassing->optimize_degassing optimize_solvent Screen Different Solvents check_solubility->optimize_solvent optimize_conditions Optimize Base and Temperature check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success optimize_degassing->success optimize_solvent->success optimize_conditions->success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Regioselective Reactions of Dibromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Regioselective Reactions of Dibromoimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the regioselective functionalization of dibromoimidazoles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in reactions of dibromoimidazoles challenging?

A1: Dibromoimidazoles, such as 4,5-dibromo-1-methylimidazole, possess two bromine atoms at positions C4 and C5 which have similar electronic environments. This makes it difficult to selectively functionalize one position over the other. Furthermore, the C2 position, while not brominated, is often the most acidic C-H bond and can sometimes participate in side reactions.[1] The regiochemical outcome of a reaction is highly dependent on a subtle interplay of factors including the choice of catalyst, ligands, base, solvent, and the specific reaction type (e.g., Suzuki, Sonogashira, C-H arylation).

Q2: Which position on the dibromoimidazole ring is generally more reactive?

A2: The relative reactivity of the C4 and C5 positions can be influenced by the reaction conditions. In many palladium-catalyzed cross-coupling reactions, the C5 position is often more reactive towards oxidative addition. However, this is not a universal rule, and the selectivity can be reversed by tuning the catalytic system. For direct C-H activation on an N-substituted imidazole, the C5 position is generally more reactive towards electrophilic substitution, while the C2 position has the most acidic proton.[2]

Q3: Can I achieve selective reaction at the C2-H position in the presence of C-Br bonds?

A3: Yes, under specific conditions, regioselective C-H arylation at the C2 position of N-substituted imidazoles is possible, even in the presence of bromo substituents. This typically requires a different set of catalytic conditions than those used for C-Br functionalization, often involving a switch to a strong, non-coordinating base and a nonpolar solvent to facilitate deprotonation of the C2 proton.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective functionalization of dibromoimidazoles.

Problem 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura coupling reaction on a 4,5-dibromoimidazole derivative is yielding a mixture of C4- and C5-arylated products, or a di-arylated product, with no clear selectivity.

Possible Causes and Troubleshooting Steps:

  • Inappropriate Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is the most critical factor for controlling regioselectivity. Bulky, electron-rich ligands often favor reaction at one position over the other.

    • Solution: Screen a variety of palladium catalysts and ligands. For instance, in some systems, Pd(PPh₃)₄ might favor one isomer, while a catalyst system with a more specialized ligand like SPhos or XPhos could favor the other.[3][4]

  • Incorrect Base or Solvent: The base and solvent system can significantly influence the reaction outcome.

    • Solution: Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[3][5] The solubility of the reagents and the nature of the base can alter the reactivity of the catalyst and substrate.

  • Reaction Temperature and Time: Sub-optimal temperature or reaction time can lead to a loss of selectivity or the formation of multiple products.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer period might improve selectivity. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Low Yield or No Reaction in Sonogashira Coupling

Issue: I am attempting a Sonogashira coupling with a dibromoimidazole, but I am observing low yields of the desired alkynylated product, or the reaction is not proceeding at all.

Possible Causes and Troubleshooting Steps:

  • Catalyst Deactivation: Palladium and copper catalysts used in Sonogashira couplings are sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly degassed solvents.[6]

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a di-alkyne byproduct and consuming the starting alkyne.

    • Solution: Minimize the amount of copper(I) co-catalyst, as it can promote homocoupling. Running the reaction under copper-free conditions is also an option, though it may require a more active palladium catalyst/ligand system.[7]

  • Inappropriate Base: The choice of amine base is crucial for both the palladium and copper catalytic cycles.

    • Solution: Triethylamine or diisopropylamine are commonly used. Ensure the amine is anhydrous and of high purity.[6]

Problem 3: Lack of Selectivity in Buchwald-Hartwig Amination

Issue: My Buchwald-Hartwig amination on a dibromoimidazole is resulting in a mixture of mono-aminated products at C4 and C5, or di-amination.

Possible Causes and Troubleshooting Steps:

  • Ligand Choice: As with other cross-coupling reactions, the ligand plays a pivotal role in determining the regioselectivity.

    • Solution: Screen bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.[8][9] The steric and electronic properties of these ligands can direct the catalyst to selectively react at one of the C-Br positions.

  • Base Selection: The strength and nature of the base can influence the outcome.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically used. Weaker bases like Cs₂CO₃ may be effective in some cases and can sometimes offer different selectivity.[8][10]

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for changes in the product ratio.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the regioselectivity of key transformations.

Table 1: Catalyst and Ligand Effects on Regioselective Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one (A Model System) [3]

EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Product(s)Yield (%)
1Pd(PPh₃)₄ (4)PPh₃K₂CO₃ (2.8)DMF/H₂O (4:1)100104,5-diphenyl82
2Pd(dppf)Cl₂ (4)dppfK₂CO₃ (2.8)DMF/H₂O (4:1)100104,5-diphenyl75

Note: This data is for a related dihalo-heterocycle and serves as a starting point for optimization with dibromoimidazoles.

Table 2: Influence of Base and Solvent on a Model Sonogashira Coupling Reaction [7][11]

Catalyst SystemBaseSolventTemperatureTypical Outcome
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom TempGood yields for many substrates
Pd(PPh₃)₂Cl₂ / CuIK₂CO₃Water80 °CHigh selectivity, reusable catalyst
Pd(OAc)₂ / PPh₃Cs₂CO₃Toluene135 °CEffective for less reactive substrates

Note: This table provides a general guide. Optimal conditions will vary depending on the specific dibromoimidazole and alkyne used.

Table 3: Ligand Screening for a Model Buchwald-Hartwig Amination [12]

LigandCatalystBaseSolventTemperature (°C)Conversion (%)
XPhosPd₂(dba)₃NaOtBuToluene100>95
SPhosPd₂(dba)₃NaOtBuToluene100>95
RuPhosPd₂(dba)₃NaOtBuToluene100~90
BINAPPd₂(dba)₃NaOtBuToluene100<10

Note: This data is for a related brominated heterocyclic system and illustrates the significant impact of ligand choice.

Experimental Protocols

The following are general, detailed methodologies for key regioselective reactions of dibromoimidazoles. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a 4,5-dibromo-1-alkylimidazole with an arylboronic acid.[5][13]

  • Reaction Setup: To a flame-dried Schlenk flask, add 4,5-dibromo-1-alkylimidazole (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Bubble argon through the solution for 10-15 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling

This is a general procedure for the copper-catalyzed Sonogashira coupling of a 4,5-dibromo-1-alkylimidazole with a terminal alkyne.[6][14]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4,5-dibromo-1-alkylimidazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4,5-dibromo-1-alkylimidazole.[8][15]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 4,5-dibromo-1-alkylimidazole (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: Regioselective C-H Arylation

This is a general procedure for the C-H arylation of an N-substituted imidazole.[1][16]

  • Reaction Setup: In a vial, combine the N-substituted imidazole (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., P(n-Bu)Ad₂, 7.5 mol%), and base (e.g., NaOtBu for C2-arylation or K₂CO₃ for C5-arylation, 2.0 equiv).

  • Inert Atmosphere and Solvent: Purge the vial with argon. Add the anhydrous, degassed solvent (e.g., toluene for C2-arylation or a polar solvent like DMF for C5-arylation).

  • Reaction: Seal the vial and heat to 100-120 °C with stirring. Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to the regioselective reactions of dibromoimidazoles.

troubleshooting_workflow start Poor Regioselectivity in Dibromoimidazole Reaction catalyst Screen Catalyst and Ligand (e.g., Pd(PPh3)4 vs. Pd/XPhos) start->catalyst base Vary Base (e.g., K3PO4, Cs2CO3, NaOtBu) start->base solvent Change Solvent (e.g., Dioxane, Toluene, DMF) start->solvent temp Optimize Temperature and Reaction Time start->temp outcome Improved Regioselectivity catalyst->outcome base->outcome solvent->outcome temp->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

suzuki_catalytic_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OR)2) pd2_complex->transmetalation pd2_aryl R-Pd(II)-Ar(L2) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

regioselectivity_factors cluster_ligand Ligand Properties cluster_base Base Properties regioselectivity Regioselectivity (C4 vs. C5) factors Catalyst/Ligand Base Solvent Temperature regioselectivity->factors sterics Steric Bulk factors:f0->sterics electronics Electron Density factors:f0->electronics strength Strength factors:f1->strength solubility Solubility factors:f1->solubility

Caption: Key factors influencing regioselectivity.

References

Preventing side-product formation in Buchwald-Hartwig amination of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes for the palladium-catalyzed N-arylation of imidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific challenges you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired N-arylated imidazole. What are the primary factors to investigate?

Low or no conversion in a Buchwald-Hartwig amination of imidazoles can be attributed to several critical factors. The palladium(0) catalytic species is sensitive to oxygen, so ensuring a properly degassed reaction vessel maintained under an inert atmosphere (Argon or Nitrogen) is crucial. The purity and dryness of reagents and solvents are equally important, as trace amounts of water or other impurities can deactivate the catalyst.

A significant and specific challenge with imidazoles is their tendency to inhibit the formation of the active Pd(0)-ligand complex. To overcome this, pre-activation of the catalyst is highly recommended. This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole substrate and base.[1][2]

Finally, the choice of ligand is paramount and is often substrate-dependent. For N-heterocycles like imidazoles, sterically hindered and electron-rich phosphine ligands have demonstrated superior performance.[3]

Q2: I am observing a significant amount of hydrodehalogenation, where my aryl halide is being converted back to the corresponding arene. How can I minimize this side-product?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from the formation of a palladium hydride species, which can then reductively eliminate with the aryl halide. Several factors can promote this undesired pathway:

  • Presence of Protic Impurities: Trace water or other protic impurities in the reaction mixture can be a source of protons for the formation of palladium hydrides. Ensure all reagents and solvents are anhydrous.

  • Inappropriate Base/Solvent Combination: The use of a strong base in a protic solvent can favor hydrodehalogenation. It is generally advisable to use aprotic solvents like toluene or dioxane.

  • Slow Reductive Elimination: If the desired C-N bond formation (reductive elimination) is slow, it allows more time for the competing hydrodehalogenation pathway. This can be addressed by optimizing the ligand and temperature. Bulky, electron-rich ligands are known to facilitate reductive elimination.[4] Increasing the reaction temperature may also favor the desired amination over hydrodehalogenation.

Q3: How do I choose the optimal ligand for my imidazole amination?

Ligand selection is critical for a successful Buchwald-Hartwig amination of imidazoles. The ligand stabilizes the palladium catalyst and modulates its reactivity. For imidazoles, which can be challenging substrates, bulky and electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the crucial steps of oxidative addition and reductive elimination while minimizing side reactions.

In a comparative study on the amination of 4-bromo-1H-imidazole with aniline, the ligand tBuBrettPhos (L4) provided a significantly higher yield compared to other ligands under the same conditions.[3]

Q4: What is the best base to use for the amination of imidazoles?

The choice of base is a critical parameter and depends on the functional group tolerance of your substrates.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and often lead to higher reaction rates. However, they are incompatible with base-sensitive functional groups on either the imidazole or the aryl halide.

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer broader functional group tolerance but may require higher reaction temperatures to achieve comparable reaction rates. For challenging couplings, cesium carbonate in combination with a suitable ligand can be very effective.[5][6]

The solubility of the base is also a key factor. In some cases, a combination of an inorganic base with a soluble organic base can be beneficial.

Q5: Which solvent should I use for my reaction?

The primary role of the solvent is to solubilize the reaction components, including the base, to a sufficient extent. Anhydrous and degassed aprotic solvents are essential for reproducible results.

  • Commonly Used Solvents: Toluene, dioxane, and THF are frequently used and have proven effective in many Buchwald-Hartwig aminations of N-heterocycles.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.

If you observe poor solubility of your starting materials, consider using a co-solvent system.

Data Presentation: Ligand Performance in Imidazole Amination

The following table summarizes the performance of different ligands in the palladium-catalyzed amination of 4-bromo-1H-imidazole with aniline. This data highlights the significant impact of ligand choice on the reaction yield.

LigandPd PrecatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
XPhos (L1)[Pd(allyl)Cl]₂NaOtBuToluene10024Ineffective[3]
RuPhos (L2)[Pd(allyl)Cl]₂NaOtBuToluene10024Ineffective[3]
SPhos (L3)[Pd(allyl)Cl]₂NaOtBuToluene1002477[3]
tBuBrettPhos (L4) [Pd(allyl)Cl]₂ NaOtBu Toluene 100 24 85 [3]
tBuBrettPhos (L4)[Pd(allyl)Cl]₂NaOtBuTolueneRoom Temp1287[3]

Experimental Protocols

Detailed Protocol for the Buchwald-Hartwig Amination of 4(5)-Bromo-1H-imidazole with Aniline

This protocol is a general guideline and may require optimization for different substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • 4(5)-Bromo-1H-imidazole

  • Aniline

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., tBuBrettPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-activation (Optional but Recommended):

    • In a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add a portion of the anhydrous, degassed toluene.

    • Heat the mixture at 80-100 °C for 10-15 minutes to allow for the formation of the active Pd(0)-ligand complex.

    • Cool the mixture to room temperature.

  • Reaction Setup:

    • To the flask containing the pre-activated catalyst (or to a new dry Schlenk flask if not pre-activating), add the base (e.g., NaOtBu, 1.2-1.5 equivalents).

    • Add the 4(5)-bromo-1H-imidazole (1.0 equivalent).

    • If not pre-activating, add the palladium precatalyst and ligand at this stage.

    • Evacuate and backfill the flask with argon three times.

    • Add the remaining anhydrous, degassed toluene via syringe to achieve a final concentration of 0.1-0.5 M with respect to the bromoimidazole.

    • Add the aniline (1.1-1.2 equivalents) via syringe.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated imidazole.

Visualizations

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start_node Low or No Conversion Observed check_node1 Inert Atmosphere & Reagent Quality? start_node->check_node1 Initial Checks check_node check_node action_node action_node solution_node solution_node action_node1 Ensure proper degassing. Use anhydrous reagents/solvents. check_node1->action_node1 No check_node2 Catalyst Inhibition by Imidazole? check_node1->check_node2 Yes solution_node1 Improved Conversion action_node1->solution_node1 Re-run Reaction action_node2 Pre-activate catalyst: Heat Pd source + ligand in solvent before adding imidazole. check_node2->action_node2 Yes/Likely check_node3 Optimal Ligand & Base? check_node2->check_node3 No/Unsure action_node2->solution_node1 action_node3 Screen bulky, electron-rich ligands (e.g., tBuBrettPhos). Optimize base (NaOtBu vs. Cs2CO3). check_node3->action_node3 No solution_node2 Consult further literature for specific substrate. check_node3->solution_node2 Yes action_node3->solution_node1

Caption: A troubleshooting workflow for addressing low or no conversion in the Buchwald-Hartwig amination of imidazoles.

Relationship Between Reaction Parameters and Outcomes

reaction_parameters cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes parameter_node parameter_node outcome_node outcome_node side_product_node side_product_node intermediate_node intermediate_node Ligand Ligand Yield Desired Product Yield Ligand->Yield Bulky, e⁻-rich ligands increase yield Hydrodehalogenation Hydrodehalogenation Ligand->Hydrodehalogenation Optimized ligand suppresses side-product Base Base Base->Yield Stronger base can increase rate Base->Hydrodehalogenation Strong base + protic impurities increase side-product Solvent Solvent Solvent->Yield Aprotic solvents favored Temperature Temperature Temperature->Yield Higher temp may be needed with weak bases Temperature->Hydrodehalogenation Can influence selectivity Reagent_Purity Reagent Purity Catalyst_Activity Catalyst Activity Reagent_Purity->Catalyst_Activity Anhydrous conditions crucial Catalyst_Activity->Yield Catalyst_Activity->Hydrodehalogenation Inactive catalyst can lead to side reactions

Caption: Key relationships between reaction parameters and their impact on product yield and side-product formation.

References

Technical Support Center: Purification of Crude 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,5-Dibromo-4-methylimidazole reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential CauseTroubleshooting Step
Suboptimal Solvent Choice The ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but completely at elevated temperatures. Experiment with a range of solvents of varying polarities. Common choices for imidazole derivatives include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof.
Excessive Solvent Volume Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the recovery of pure crystals.[1]
Co-precipitation of Impurities Over-brominated byproducts may have similar solubility profiles and co-precipitate with the desired product. Consider a different solvent system or a pre-purification step like a solvent wash to remove highly soluble or insoluble impurities.

Issue 2: Poor Separation During Column Chromatography

Potential CauseTroubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be suitable for separating the desired product from impurities. Conduct thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase for good separation.
Column Overloading Loading an excessive amount of crude material onto the column leads to broad, overlapping peaks and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.
Incorrect Stationary Phase Standard silica gel may not be the best choice for all separations. For basic compounds like imidazoles, which can interact strongly with acidic silica, consider using neutral alumina or a deactivated silica gel to improve recovery and peak shape.
Sample Application Applying the sample in a large volume of strong solvent can lead to band broadening. Dissolve the crude product in a minimal amount of the initial mobile phase or a weaker solvent before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude this compound reaction mixture?

A1: Common impurities arise from the starting materials and the reaction conditions. These may include:

  • Unreacted 4-methylimidazole: The starting material for the bromination reaction.

  • Mono-brominated species: 2-Bromo-4-methylimidazole or 5-Bromo-4-methylimidazole, resulting from incomplete bromination.

  • Over-brominated species: Tribromo-4-methylimidazole, which can form if the reaction is not carefully controlled.

  • Residual brominating agent and byproducts: Depending on the reagent used (e.g., N-Bromosuccinimide, bromine), residual reagents and their byproducts may be present.

Q2: My purified this compound is colored. How can I decolorize it?

A2: Colored impurities can often be removed by treating a solution of the product with activated carbon. Dissolve the colored product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% by weight), and briefly heat the mixture. Filter the hot solution through a pad of celite to remove the activated carbon, and then allow the filtrate to cool and crystallize. Be aware that activated carbon can also adsorb some of the desired product, potentially lowering the yield.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the purity of the sample by separating it from any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Common solvents to test include ethanol, ethyl acetate, and toluene, or mixtures such as ethanol/water.

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

  • Stationary and Mobile Phase Selection: Based on TLC analysis, choose a suitable stationary phase (e.g., silica gel or neutral alumina) and a mobile phase that provides good separation of the desired product from impurities. A common starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane. Carefully load the solution onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_recryst Recrystallization Pathway cluster_column Chromatography Pathway crude_product Crude 2,5-Dibromo- 4-methylimidazole recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography dissolution Dissolve in Minimal Hot Solvent hot_filtration Hot Filtration (optional) dissolution->hot_filtration recrystallization->dissolution sample_prep Dissolve in Minimal Solvent column_chromatography->sample_prep cooling Slow Cooling hot_filtration->cooling filtration Vacuum Filtration cooling->filtration pure_product_recryst Pure Product filtration->pure_product_recryst elution Elution with Solvent Gradient sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis solvent_evaporation Solvent Evaporation tlc_analysis->solvent_evaporation pure_product_column Pure Product solvent_evaporation->pure_product_column Troubleshooting_Logic start Purification Issue (Low Yield / Impure Product) check_method Which Purification Method? start->check_method recryst Recrystallization check_method->recryst Recrystallization column Column Chromatography check_method->column Chromatography recryst_causes Potential Causes: - Wrong Solvent - Too Much Solvent - Fast Cooling - Co-precipitation recryst->recryst_causes column_causes Potential Causes: - Wrong Eluent - Column Overload - Wrong Stationary Phase - Poor Sample Loading column->column_causes recryst_solutions Solutions: - Solvent Screening - Use Minimal Solvent - Slow Cooling - Pre-purification Wash recryst_causes->recryst_solutions column_solutions Solutions: - TLC Optimization - Reduce Load - Use Alumina/Deactivated Silica - Concentrated Sample Loading column_causes->column_solutions

References

Technical Support Center: Column Chromatography Techniques for Separating Imidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the separation of imidazole isomers via column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of imidazole isomers.

Problem: Poor or No Separation of Isomers (Co-elution)

Question: My imidazole isomers are co-eluting or showing very poor resolution. What are the possible causes and how can I fix this?

Answer:

Co-elution of imidazole isomers is a common challenge. The solution often lies in systematically optimizing your chromatographic conditions. Here are the primary factors to investigate:

  • Inappropriate Stationary Phase: The choice of stationary phase is critical for resolving isomers which often have very similar physicochemical properties.

    • For Chiral Isomers (Enantiomers): Standard C8 or C18 columns will not separate enantiomers. You must use a chiral stationary phase (CSP). Polysaccharide-based columns like Chiralcel® OJ or Chiralpak® are frequently successful for imidazole derivatives.[1][2][3][4]

    • For Positional Isomers (Regioisomers): The polarity differences between regioisomers can be subtle. If a standard reversed-phase (e.g., C18) column is not providing separation, consider alternative stationary phases:

      • Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly effective for polar compounds that are poorly retained on reversed-phase columns.[5][6][7] Columns with polar modifications, such as those with diol or imidazole-based functionalities, can offer unique selectivity.[8][9]

      • Phenyl Columns: These can provide alternative selectivity through π-π interactions with the imidazole ring.

      • Normal Phase Chromatography: Using a silica or alumina column with a non-polar mobile phase can also be effective.[10]

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the retention and selectivity of the separation.

    • Reversed-Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Adding a buffer (e.g., ammonium acetate or ammonium formate) can control the ionization state of the imidazole isomers and improve peak shape and resolution.[11][12] The pH of the mobile phase is a critical parameter to optimize.[12][13]

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[1][10] The addition of a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) can improve peak shape for basic analytes like imidazoles by masking active sites on the silica surface.[1][10][14]

    • HILIC: The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. Varying the buffer concentration and pH can significantly impact retention and selectivity.[5][7][15]

  • Gradient Elution: If isocratic elution (constant mobile phase composition) fails to provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can improve resolution, especially for complex mixtures.[1][3][16]

Problem: Peak Tailing

Question: My imidazole isomer peaks are showing significant tailing. What causes this and how can I achieve symmetrical peaks?

Answer:

Peak tailing is a common issue when analyzing basic compounds like imidazoles. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: The silica backbone of many stationary phases has acidic silanol groups that can strongly interact with the basic nitrogen atoms of the imidazole ring, leading to tailing.[14][17][18]

    • Use a Buffered Mobile Phase: Operating at a pH that suppresses the ionization of either the silanol groups (high pH) or the imidazole analyte (low pH) can reduce these interactions.[7][12][18]

    • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), in the mobile phase can mask the active silanol sites.[1][10][14]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.[19]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17][19]

    • Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.[17][19]

    • Use a Higher Capacity Column: A column with a larger diameter or a stationary phase with a higher carbon load can accommodate larger sample masses.[17]

  • Column Degradation: A void at the column inlet or a contaminated frit can cause peak tailing for all compounds.[17][19]

    • Use a Guard Column: A guard column can protect the analytical column from contaminants.

    • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to start with for separating imidazole regioisomers?

A1: For polar imidazole regioisomers, Hydrophilic Interaction Chromatography (HILIC) is often a good starting point as it provides better retention than standard reversed-phase columns.[5][7][15] An Agilent InfinityLab Poroshell 120 HILIC-OH5 column has been shown to be effective for separating 2-methylimidazole and 4-methylimidazole.[5] For less polar derivatives, a standard C18 column with careful mobile phase optimization is a reasonable starting point.

Q2: How do I choose a mobile phase for separating chiral imidazole derivatives?

A2: For chiral separations on polysaccharide-based columns (e.g., Chiralcel OJ), normal-phase chromatography is common.[1][3] The mobile phase typically consists of a non-polar solvent like hexane mixed with a polar modifier, which is often an alcohol such as 2-propanol, ethanol, or methanol.[1][20] The type and concentration of the alcohol modifier can significantly affect the enantioselectivity.[1]

Q3: My compound is not retained on a C18 column. What should I do?

A3: This is a common issue for polar imidazoles.[7] You have several options:

  • Switch to HILIC: As mentioned, HILIC is designed for the retention of polar compounds.[5][7][15]

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can help retain ionized imidazole analytes on a reversed-phase column.[12]

  • Increase the Aqueous Content: In reversed-phase, increasing the percentage of the aqueous component in the mobile phase will increase the retention of polar compounds. However, if your compound is still not retained with 100% aqueous mobile phase, this approach is not sufficient.

Q4: Can I use the same column for different imidazole isomer separations?

A4: While it is possible, it is not always recommended, especially in trace analysis or when moving between very different compound types. Cross-contamination can be an issue. If you do use the same column, ensure a thorough washing procedure is performed between different analyses.

Q5: How can I confirm the identity of the separated isomers?

A5: The most definitive methods for identifying separated isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] While regioisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, allowing for their differentiation.[2] For enantiomers, comparison to a certified reference standard is necessary to assign the correct stereochemistry to each peak.

Data Presentation

Table 1: HPLC Conditions for Chiral Separation of Imidazole Derivatives [1]

ParameterCondition
Column CHIRALCEL OJ (10 µm; 250 x 4.6 mm)
Mobile Phase Hexane with alcohol modifiers (2-propanol, ethanol, methanol) and diethylamine (DEA)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Elution Mode Isocratic and Gradient

Table 2: HILIC Conditions for Separation of 2- and 4-Methylimidazole [5]

ParameterCondition
Column Agilent InfinityLab Poroshell 120 HILIC-OH5 (2.7 µm)
Mobile Phase Screened with various compositions
Detection Agilent 6460 Triple Quadrupole LC/MS

Table 3: Normal Phase HPLC for Lanoconazole Z-Isomer Quantitation [10]

ParameterCondition
Column Thermo Hypersil Silica
Mobile Phase 2-propanol, n-hexane, and triethylamine
Detection UV at 296 nm
Elution Mode Isocratic

Experimental Protocols

Protocol 1: Chiral Separation of Imidazole Antifungal Agents [1][3]

  • System Preparation: Use an HPLC system equipped with a UV-VIS detector.

  • Column: Install a CHIRALCEL OJ (10 µm; 250 x 4.6 mm) column.

  • Sample Preparation: Prepare a methanolic solution of the imidazole derivative at a concentration of 0.5 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of hexane and an alcohol modifier (e.g., 2-propanol, ethanol, or a mixture). The exact ratio should be optimized for the specific compound. A small amount of diethylamine (DEA) may be added to improve peak shape.

  • Chromatographic Conditions:

    • Set the flow rate to 0.8 mL/min.

    • Set the column temperature to 25°C for isocratic elution or 30°C for gradient elution.

    • Set the UV detector to 220 nm.

  • Elution: Begin with an isocratic elution. If peaks are broad or retention times are excessively long, develop a gradient elution method to improve separation and reduce analysis time.

Protocol 2: HILIC Separation of Methylimidazole Isomers [5]

  • System Preparation: Use an LC/MS system, such as an Agilent 1290 Infinity LC coupled to an Agilent 6460 Triple Quadrupole MS.

  • Column: Install an Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm column.

  • Sample Preparation: For a cola-type sample, measure 3.0 mL into a 5-mL volumetric flask, adjust the pH to approximately 7.0 with 0.1 mL of ammonium hydroxide, and then dilute to volume with water.

  • Mobile Phase Preparation: Prepare mobile phases consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The exact composition and pH should be optimized.

  • Chromatographic Conditions:

    • Optimize the gradient elution program to achieve baseline separation of 2-methylimidazole and 4-methylimidazole.

    • Set the mass spectrometer to detect the specific mass-to-charge ratio of the target analytes.

  • Analysis: Inject the prepared sample and acquire the data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., Dissolution, pH adjustment) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Solvent mixing, buffering) separation Column Separation (e.g., HILIC, Chiral) mobile_phase_prep->separation injection->separation detection Detection (UV or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Data Analysis (Peak integration, identification) chromatogram->analysis

Caption: General experimental workflow for HPLC separation of imidazole isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection start Poor Separation of Isomers mp_ratio Adjust Solvent Ratio start->mp_ratio Check Mobile Phase sp_type Change Column Type (e.g., HILIC, Chiral) start->sp_type Check Stationary Phase mp_buffer Optimize Buffer/pH mp_ratio->mp_buffer mp_gradient Implement Gradient mp_buffer->mp_gradient end_node Improved Resolution mp_gradient->end_node sp_alt Try Alternative Selectivity (e.g., Phenyl) sp_type->sp_alt sp_alt->end_node

References

Technical Support Center: Identifying Byproducts in Palladium-Catalyzed Reactions of 2,5-Dibromo-4-methylimidazole by MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed functionalization of 2,5-Dibromo-4-methylimidazole. The focus is on the identification of potential byproducts using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in a palladium-catalyzed cross-coupling reaction with this compound?

A1: In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), you can expect mono- and/or di-substituted products. The regioselectivity of the first coupling can be influenced by the catalyst and reaction conditions.[1][2] The C5 position is often more reactive than the C2 position in dihaloimidazoles.

Q2: What are the common byproducts I should look for in the mass spectrum?

A2: Common byproducts in these reactions include:

  • Monobromo-4-methylimidazole (Dehalogenation): This occurs when one of the bromine atoms is replaced by a hydrogen atom.[3]

  • 4-methylimidazole (Double Dehalogenation): Both bromine atoms are replaced by hydrogen atoms.

  • Homocoupling Products: Dimerization of the coupling partner (e.g., boronic acid in a Suzuki reaction) can occur, especially in the presence of oxygen.[4]

  • Isomeric Monosubstituted Products: Depending on the regioselectivity of the reaction, you might see a mixture of C2- and C5-substituted isomers.[1][5]

Q3: How can I distinguish between the desired product and byproducts in the mass spectrum?

A3: The primary method is to compare the observed mass-to-charge ratios (m/z) with the calculated exact masses of the expected species. The isotopic pattern is also crucial. Bromine-containing compounds have a characteristic M/M+2 isotopic pattern with roughly equal intensities for each bromine atom.[6][7] The loss of this pattern can indicate a successful substitution or a dehalogenation event.

Q4: My mass spectrum shows a peak that doesn't correspond to my expected product or the common byproducts. What could it be?

A4: Unexpected peaks could arise from several sources:

  • Solvent Adducts: The analyte may form adducts with solvent molecules.

  • Complexes with Metals: Palladium or other metals from the catalyst might form complexes with your starting material or products.

  • Fragmentation Products: The observed ion could be a fragment of a larger molecule that is not stable under the MS conditions.[8]

  • Unexpected Side Reactions: Depending on the specific reaction conditions and coupling partners, other side reactions may occur.

Q5: How does the choice of palladium catalyst and ligands affect byproduct formation?

A5: The choice of catalyst and ligands can significantly influence the regioselectivity and the extent of side reactions.[5] For dihaloazoles, different palladium catalysts can favor substitution at one position over the other, leading to different isomeric product distributions.[1][2] Highly active catalysts might increase the rate of dehalogenation.

Troubleshooting Guides

Problem 1: Presence of Significant Dehalogenation Products
  • Symptom: Strong signals in the MS corresponding to the mass of monobromo-4-methylimidazole or 4-methylimidazole.

  • Possible Causes:

    • Presence of a hydride source in the reaction (e.g., certain bases or solvents).

    • High catalyst loading or a very active catalyst system.

    • Elevated reaction temperatures.

  • Troubleshooting Steps:

    • Base Selection: Switch to a non-hydridic base like K₂CO₃ or Cs₂CO₃.

    • Solvent Purity: Ensure the use of anhydrous and degassed solvents.

    • Catalyst Loading: Reduce the catalyst loading to the minimum effective amount.

    • Temperature Control: Lower the reaction temperature and monitor the reaction progress over a longer period.

Problem 2: Significant Homocoupling of the Coupling Partner
  • Symptom: A major peak in the mass spectrum corresponds to the dimer of your boronic acid, alkyne, or other coupling partner.

  • Possible Causes:

    • Presence of oxygen in the reaction mixture.[4]

    • Suboptimal ratio of reactants.

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.

    • Stoichiometry: Adjust the stoichiometry of the reactants. A slight excess of the coupling partner is often used, but a large excess can sometimes favor homocoupling.

Problem 3: Mixture of Isomeric Monosubstituted Products
  • Symptom: Two or more peaks in the MS with the same mass corresponding to the monosubstituted product, which are difficult to separate by chromatography.

  • Possible Causes:

    • The chosen catalyst system does not provide high regioselectivity for the C2 vs. C5 position of the dibromoimidazole.[5]

  • Troubleshooting Steps:

    • Catalyst Screening: Screen different palladium catalysts and ligands. The literature suggests that catalyst choice can control the regioselectivity in dihaloazoles.[1][2]

    • Temperature Optimization: Reaction temperature can sometimes influence regioselectivity.

Data Presentation

Table 1: Calculated m/z Values for Starting Material and Potential Byproducts

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺Isotopic Pattern for Bromine
This compoundC₄H₄Br₂N₂239.8748240.8826M, M+2, M+4 (1:2:1 ratio)
2-Bromo-4-methylimidazoleC₄H₅BrN₂160.9639161.9717M, M+2 (1:1 ratio)
5-Bromo-4-methylimidazoleC₄H₅BrN₂160.9639161.9717M, M+2 (1:1 ratio)
4-MethylimidazoleC₄H₆N₂82.053183.0609None

Table 2: Example m/z Values for Suzuki Coupling Products and Byproducts (with Phenylboronic Acid)

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺Isotopic Pattern for Bromine
2-Bromo-5-phenyl-4-methylimidazoleC₁₀H₉BrN₂236.0004237.0082M, M+2 (1:1 ratio)
5-Bromo-2-phenyl-4-methylimidazoleC₁₀H₉BrN₂236.0004237.0082M, M+2 (1:1 ratio)
2,5-Diphenyl-4-methylimidazoleC₁₆H₁₄N₂234.1157235.1235None
Biphenyl (Homocoupling)C₁₂H₁₀154.0783155.0861None

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with argon three times).

  • Add a degassed solvent (e.g., dioxane/water mixture).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sample Preparation for MS Analysis
  • Dissolve a small amount of the purified product or a crude reaction sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the sample to an appropriate concentration for MS analysis (typically in the low µg/mL to ng/mL range).

  • If using electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in ionization for positive mode analysis.

  • Inject the sample into the mass spectrometer.

Visualizations

Byproduct_Identification_Workflow cluster_0 Reaction & Workup cluster_1 MS Analysis cluster_2 Byproduct Identification reaction Palladium-Catalyzed Reaction of This compound workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification ms_analysis LC-MS or Direct Infusion MS purification->ms_analysis data_analysis Analyze Mass Spectrum: m/z and Isotopic Pattern ms_analysis->data_analysis compare Compare Observed m/z with Calculated Masses data_analysis->compare identify_known Identify Expected Products & Common Byproducts (Table 1 & 2) compare->identify_known Match identify_unknown Investigate Unknown Peaks: - Adducts - Fragments - Unexpected Side Products compare->identify_unknown No Match

Caption: Workflow for the identification of byproducts in palladium-catalyzed reactions.

Troubleshooting_Guide cluster_0 Symptom cluster_1 Potential Causes & Solutions (Low Yield) cluster_2 Potential Causes & Solutions (Unexpected Peaks) start Problem Encountered During Reaction low_yield Low Yield of Desired Product? start->low_yield unexpected_peaks Unexpected Peaks in MS? start->unexpected_peaks dehalogenation High Dehalogenation? -> Check Base & Solvent low_yield->dehalogenation Yes homocoupling High Homocoupling? -> Degas Thoroughly low_yield->homocoupling Yes poor_conversion Poor Conversion? -> Check Catalyst Activity, Temp. low_yield->poor_conversion Yes isomers Isomeric Products? -> Screen Catalysts for Regioselectivity unexpected_peaks->isomers Yes adducts Solvent/Metal Adducts? -> Vary MS Conditions unexpected_peaks->adducts Yes side_reactions Other Side Reactions? -> Analyze Reaction Conditions unexpected_peaks->side_reactions Yes

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromo-4-methylimidazole in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance catalyst efficiency and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

A1: Low conversion is a common challenge when working with nitrogen-containing heterocycles like this compound. The primary reason is often catalyst inhibition or deactivation. The lone pair of electrons on the imidazole nitrogen can coordinate strongly to the palladium catalyst, forming inactive off-cycle complexes that hinder the catalytic cycle.[1][2][3]

Q2: How does the choice of palladium precursor affect the reaction outcome?

A2: The selection of the palladium precursor can be critical. While Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they require in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to the formation of palladium black, an inactive form of palladium.[1] Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ may offer a more direct entry into the catalytic cycle and improve results, especially if you suspect issues with the initial reduction.

Q3: What role does the ligand play in improving catalyst efficiency for this specific substrate?

A3: Ligands are crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often beneficial.[4][5] These ligands can help prevent the formation of inactive catalyst dimers and facilitate the dissociation of the product from the catalyst, thereby increasing the turnover number.

Q4: Can the reaction regioselectivity be controlled when using this compound?

A4: Yes, achieving regioselectivity is a key consideration. In dihalogenated heterocycles, cross-coupling reactions often exhibit a preference for one position over the other. For this compound, the relative reactivity of the C2 and C5 positions will depend on steric and electronic factors. Generally, the position with less steric hindrance and a more electron-deficient character will react preferentially.[6][7] To favor monosubstitution, using a 1:1 stoichiometry of the imidazole to the coupling partner is a good starting point. To achieve disubstitution, an excess of the coupling partner and prolonged reaction times are typically necessary.[8]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • Formation of palladium black is observed.

Potential Causes & Solutions:

CauseRecommended Action
Catalyst Inhibition The imidazole nitrogen is coordinating to the palladium center.[1][2][3] Employ bulky, electron-rich ligands (e.g., Buchwald ligands, NHC ligands) to sterically hinder this interaction.[4][5]
Catalyst Deactivation The active Pd(0) catalyst is oxidizing or aggregating into palladium black.[1] Ensure rigorous degassing of all solvents and maintain a positive inert atmosphere (Argon or Nitrogen).[1] Consider using a more stable palladium precatalyst.
Inefficient Oxidative Addition The C-Br bond is not being effectively activated by the catalyst. Increase the reaction temperature in 10-20°C increments, while monitoring for substrate or catalyst decomposition.[2]
Suboptimal Ligand-to-Metal Ratio An incorrect ligand-to-palladium ratio can lead to catalyst instability. While a 1:1 or 2:1 ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.[1]

Logical Workflow for Troubleshooting Low Conversion:

A systematic approach to diagnosing and resolving low conversion issues.

Issue 2: Significant Formation of Homocoupling Byproducts

Symptoms:

  • Significant amounts of the homocoupled product of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) are observed.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can promote the homocoupling of organoboronic acids and alkynes.[9][10] Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles.[9]
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling pathways.[9] Attempt the reaction at a lower temperature for a longer duration.
Inefficient Transmetalation A slow transmetalation step can allow for competing homocoupling. Ensure the base is sufficiently strong and soluble in the reaction medium. For Suzuki reactions, consider switching to a different base like K₃PO₄ or Cs₂CO₃.[8][11]
Copper Co-catalyst (Sonogashira) In Sonogashira coupling, the copper co-catalyst can promote the homocoupling of alkynes (Glaser coupling). Consider a copper-free Sonogashira protocol.[10][12]
Issue 3: Protodebromination (Hydrodehalogenation)

Symptoms:

  • The desired product is accompanied by 4-methylimidazole, where one or both bromine atoms have been replaced by a hydrogen atom.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Protic Impurities Water or other protic impurities in the solvent or reagents can be a source of protons.[9] Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly.[9]
Formation of Palladium Hydride Species This can be influenced by the choice of base and solvent. Some bases, in combination with certain solvents, can generate hydride species that lead to protodebromination. A screen of different bases and anhydrous solvent systems may be necessary.[9]
High Reaction Temperatures Similar to homocoupling, high temperatures can promote protodebromination. Attempt the reaction at a lower temperature.[9]

Experimental Workflow for Catalyst and Condition Screening:

Experimental_Workflow Start Define Reaction: This compound + Coupling Partner Setup Prepare Reaction Array under Inert Atmosphere Start->Setup Screen_Catalyst Vary Palladium Precursor and Ligand Setup->Screen_Catalyst Screen_Base Vary Base (K2CO3, K3PO4, Cs2CO3) Setup->Screen_Base Screen_Solvent Vary Solvent (Dioxane, Toluene, THF) Setup->Screen_Solvent Run_Reactions Run Reactions at Defined Temperature and Time Screen_Catalyst->Run_Reactions Screen_Base->Run_Reactions Screen_Solvent->Run_Reactions Analysis Analyze Results by LC-MS/GC-MS Run_Reactions->Analysis Evaluate Evaluate Yield and Purity Analysis->Evaluate Optimize Further Optimization of Best Conditions Evaluate->Optimize

A parallel screening approach to efficiently identify optimal reaction conditions.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for this compound.

Suzuki-Miyaura Coupling Protocol

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-coupling, 2.5 equiv for di-coupling)

  • Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[8]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if using a two-component system).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[9]

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.[9]

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Heck Coupling Protocol

Reagents:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (1.5 equiv)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.[9]

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and Et₃N.[9]

  • Seal the tube and heat to 100-120 °C for 18-24 hours.[13]

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify as described in the previous protocols.

Data Presentation

Table 1: General Conditions for Cross-Coupling Reactions

ParameterSuzuki-MiyauraSonogashiraHeck
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₂Cl₂/CuIPd(OAc)₂/Ligand
Ligand Phosphines (e.g., PPh₃, SPhos)PPh₃P(o-tol)₃, PPh₃
Base K₃PO₄, K₂CO₃, Cs₂CO₃[8]Et₃N, DiPEAEt₃N, K₂CO₃
Solvent Dioxane/H₂O, Toluene, THF[8][14]THF, DMFAcetonitrile, DMF[14]
Temperature 80-110 °C25-60 °C100-140 °C

Table 2: Troubleshooting Summary

IssuePrimary CauseKey Solution(s)
Low Conversion Catalyst Inhibition/DeactivationUse bulky ligands, ensure inert conditions, optimize temperature.[1][2]
Homocoupling Presence of OxygenRigorously degas solvents and reaction mixture.[9]
Protodebromination Protic ImpuritiesUse anhydrous reagents and solvents.[9]

References

Effect of base and solvent on the reactivity of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of 2,5-Dibromo-4-methylimidazole. The content focuses on the critical effects of base and solvent selection on common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a versatile building block with three primary sites for functionalization.[1] The acidic proton on the imidazole nitrogen (N-H) is readily deprotonated by a base, allowing for N-alkylation or N-arylation reactions. The two bromine atoms, located at the C2 and C5 positions, are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2]

Q2: I am having trouble with the N-alkylation of this compound. What are the common issues?

A2: Common issues in N-alkylation include low yield, no reaction, or the formation of undesired isomers (if the N1 and N3 positions are not equivalent). Potential causes include an insufficiently strong base to deprotonate the imidazole N-H, poor solvent choice leading to low solubility of reagents, or reaction temperatures that are too low. In some cases, the alkylating agent may be unstable under the reaction conditions.

Q3: Which base and solvent combination is best for N-alkylation?

A3: The optimal choice depends on the specific alkylating agent and desired reaction rate.

  • Bases: For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly effective.[3] Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents but require strictly anhydrous conditions.

  • Solvents: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for both the imidazole salt and the alkylating agent.[3] Acetonitrile (ACN) can also be effective and may lead to higher yields in certain cases.

Q4: My Suzuki-Miyaura coupling reaction is failing. What should I check first?

A4: For a failed Suzuki-Miyaura coupling, a systematic check is crucial.

  • Inert Atmosphere: Ensure the reaction was performed under a strict inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.[4]

  • Reagent Quality: Verify the purity and activity of the palladium catalyst, boronic acid, and base. Boronic acids can dehydrate to form unreactive boroxines over time.

  • Solvent and Base: Confirm that the solvents are anhydrous (if required by the protocol) and have been properly degassed to remove dissolved oxygen. The base must be strong enough to facilitate the transmetalation step.[5]

Q5: I am observing significant Glaser-type homocoupling in my Sonogashira reaction. How can I minimize this side product?

A5: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[6][7] To minimize it:

  • Thoroughly Degas: Use techniques like freeze-pump-thaw cycles or sparge the solvent with an inert gas for an extended period to remove all traces of oxygen.[6][7]

  • Use Copper-Free Conditions: Numerous modern protocols eliminate the copper co-catalyst, which is the primary pathway for Glaser coupling.[7][8]

  • Control Alkyne Concentration: In some instances, slow addition of the terminal alkyne via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]

Troubleshooting Guides

N-Alkylation Troubleshooting
ProblemPotential CauseRecommended Solution
Low or No Conversion Base is not strong enough to deprotonate the imidazole N-H.Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).
Low solubility of starting materials.Change to a more polar aprotic solvent like DMF or DMSO.
Reaction temperature is too low.Increase the reaction temperature, for example, from room temperature to 60-80 °C.
Side Product Formation Alkylating agent is unstable to the base.Use a milder base and lower the reaction temperature.
Over-alkylation (quaternary salt formation).Use stoichiometric amounts of the alkylating agent.
Suzuki-Miyaura Coupling Troubleshooting
ProblemPotential CauseRecommended Solution
No Reaction / Low Yield Inactive palladium catalyst.Use a fresh source of catalyst or switch to a more robust pre-catalyst. Ensure phosphine ligands have not been oxidized.
Insufficiently basic conditions.Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃). The base is critical for activating the boronic acid.[5]
Poor solvent choice.A mixture of a non-polar solvent (like 1,4-Dioxane or Toluene) and water is often effective.[9] Ensure proper degassing.
Debromination of Starting Material Reductive dehalogenation side reaction.Lower the reaction temperature. Ensure the boronic acid is of high quality, as impurities can sometimes promote this pathway.
Formation of Homocoupled Biaryl Product Boronic acid is degrading or impure.Use fresh, high-purity boronic acid. Store it in a desiccator.
Sonogashira Coupling Troubleshooting
ProblemPotential CauseRecommended Solution
Low to No Product Yield Inactive catalyst system (Palladium or Copper).Use fresh catalysts. Ensure CuI is not degraded (should be off-white, not green/brown).[6]
Reaction conditions are not anhydrous or anaerobic.Use dry, degassed solvents and run the reaction under a strict inert atmosphere (Ar or N₂).[6]
Amine base is of poor quality.Distill the amine base (e.g., triethylamine or diisopropylamine) before use, as it can oxidize over time.[10]
Significant Glaser Homocoupling Presence of oxygen.Degas the reaction mixture thoroughly (freeze-pump-thaw is recommended).[7]
Reaction kinetics favor homocoupling.Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate Glaser coupling.[8]
Black Precipitate Forms (Pd Black) Catalyst decomposition.The choice of solvent can influence this; THF has been anecdotally reported to promote Pd black formation.[10] Consider switching to DMF or using a more stable ligand.

Data Presentation: Base and Solvent Selection Guide

The following tables summarize general recommendations for base and solvent selection based on established principles for the functionalization of aryl bromides.

Table 1: Base Selection for Common Reactions

Reaction TypeCommon BasesStrengthKey Considerations
N-Alkylation K₂CO₃, Cs₂CO₃Moderate to StrongCs₂CO₃ is more soluble and often more effective than K₂CO₃. NaH is very strong and requires anhydrous conditions.
Suzuki-Miyaura Na₂CO₃, K₂CO₃, K₃PO₄, CsFModerate to StrongThe base activates the boronic acid. K₃PO₄ is a good general-purpose base. CsF can be effective for sensitive substrates.
Sonogashira Et₃N, i-Pr₂NH, DBUOrganic Amine (Weak)The amine acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[6] Must be dry and pure.

Table 2: Solvent Selection for Common Reactions

Reaction TypeCommon SolventsPolarityKey Considerations
N-Alkylation DMF, Acetonitrile (ACN), DMSOPolar AproticDMF and DMSO offer excellent solubility for ionic intermediates. ACN is easier to remove post-reaction.
Suzuki-Miyaura 1,4-Dioxane/H₂O, Toluene/H₂O, DMFBiphasic or Polar AproticThe aqueous phase is crucial for dissolving the inorganic base. Solvents must be thoroughly degassed.
Sonogashira THF, DMF, Toluene, Et₃NVariesTHF and DMF are common. Sometimes the reaction can be run in neat amine base (e.g., Et₃N).[10] Solvents must be degassed.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous DMF (approx. 0.2 M).

  • Add cesium carbonate (Cs₂CO₃, 1.5 equiv) to the stirred suspension.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

  • Heat the reaction to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.[11]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

G start Starting Material: This compound decision Desired Functionalization? start->decision n_alk N-Alkylation / N-Arylation decision->n_alk N-H Site cc_coup C-C Bond Formation decision->cc_coup C-Br Sites n_reagents Conditions: - Base (K2CO3, Cs2CO3) - Solvent (DMF, ACN) - Alkyl/Aryl Halide n_alk->n_reagents cc_reagents Reaction Type? cc_coup->cc_reagents suzuki Suzuki Coupling cc_reagents->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling cc_reagents->sonogashira Alkynyl suzuki_reagents Reagents: - Boronic Acid - Pd Catalyst - Base (K2CO3, K3PO4) suzuki->suzuki_reagents sono_reagents Reagents: - Terminal Alkyne - Pd Catalyst - Base (Et3N, iPr2NH) sonogashira->sono_reagents

Caption: Synthetic pathways for functionalizing this compound.

G start Low / No Suzuki Product check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions reagent_q1 Is Pd catalyst fresh and active? check_reagents->reagent_q1 reagent_q2 Is boronic acid pure? (check for boroxine) reagent_q1->reagent_q2 Yes solution Problem Likely Solved reagent_q1->solution No (Replace Catalyst) reagent_q3 Is base strong enough and dry? reagent_q2->reagent_q3 Yes reagent_q2->solution No (Use Fresh Boronic Acid) reagent_q3->solution Yes reagent_q3->solution No (Use Stronger/Dry Base) cond_q1 Was solvent properly degassed? check_conditions->cond_q1 cond_q2 Is temperature optimal? cond_q1->cond_q2 Yes cond_q1->solution No (Degas Again) cond_q3 Is atmosphere fully inert? cond_q2->cond_q3 Yes cond_q2->solution No (Adjust Temperature) cond_q3->solution Yes cond_q3->solution No (Improve Inert Technique)

Caption: Troubleshooting flowchart for a failing Suzuki-Miyaura coupling reaction.

G start Problem with Sonogashira Reaction issue What is the main issue? start->issue no_product Low / No Product issue->no_product No Conversion glaser Glaser Homocoupling Side Product issue->glaser Side Reaction check_catalyst Check Pd/Cu catalysts. Are they fresh? no_product->check_catalyst check_o2 Was degassing sufficient? glaser->check_o2 check_conditions Are conditions strictly anaerobic and anhydrous? check_catalyst->check_conditions Yes solution Re-run Experiment check_catalyst->solution No (Replace) check_base Is amine base pure? (distill if needed) check_conditions->check_base Yes check_conditions->solution No (Improve Setup) check_base->solution Yes (Consider Ligand/Solvent) check_base->solution No (Purify Base) go_cu_free Consider Copper-Free Protocol check_o2->go_cu_free Yes check_o2->solution No (Re-degas) go_cu_free->solution

Caption: Troubleshooting flowchart for common issues in Sonogashira coupling.

References

Troubleshooting low conversion rates in 2,5-Dibromo-4-methylimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dibromo-4-methylimidazole. The information is presented in a question-and-answer format to address common challenges encountered during this reaction.

Troubleshooting Guide

Question: My reaction is resulting in a low yield of the desired this compound. What are the common causes and how can I improve the conversion rate?

Answer:

Low conversion rates in the synthesis of this compound are a frequent issue, primarily stemming from the high reactivity of the 4-methylimidazole ring, which can lead to a mixture of under- and over-brominated products. Key factors to consider for optimization include the choice of brominating agent, stoichiometry, reaction temperature, and solvent.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Formation of Mono-brominated Byproducts: Insufficient brominating agent or a non-optimal temperature can lead to the formation of 2-bromo-4-methylimidazole or 5-bromo-4-methylimidazole.

    • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to the desired dibrominated product. Gradual addition of the brominating agent at a controlled temperature can also help in minimizing these byproducts.

  • Formation of Tri-brominated Byproducts: The high reactivity of the imidazole ring can lead to the formation of 2,4,5-tribromo-4-methylimidazole, especially with excess brominating agent or at elevated temperatures.

    • Solution: Use a precise amount of the brominating agent and maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity. The choice of a less reactive brominating agent or a solvent that moderates reactivity can also be beneficial.

  • Suboptimal Brominating Agent: The reactivity of the brominating agent plays a crucial role.

    • Solution: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for better control. The choice of solvent in combination with the brominating agent is also critical. For instance, using NBS in a non-polar solvent like carbon tetrachloride or chloroform can offer different selectivity compared to a polar solvent like DMF.

  • Inadequate Temperature Control: The reaction is often exothermic, and poor temperature control can lead to a runaway reaction and the formation of multiple byproducts.

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of the brominating agent. Using an ice bath is highly recommended.

Question: I am observing multiple spots on my TLC plate that are difficult to separate. How can I identify the byproducts and improve the purity of my product?

Answer:

The formation of a mixture of brominated imidazoles is a known challenge in this synthesis, and their similar polarities make purification by column chromatography difficult.

Identification and Purification Strategies:

  • Byproduct Identification:

    • Mass Spectrometry (MS): This is the most effective method to identify the different brominated species by their characteristic isotopic patterns for bromine.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can help in identifying the different isomers based on the chemical shifts and coupling patterns of the imidazole ring protons.

  • Improving Purity:

    • Reaction Optimization: The most effective approach to obtaining a pure product is to optimize the reaction conditions to minimize the formation of byproducts in the first place. Refer to the suggestions in the previous question for improving reaction selectivity.

    • Recrystallization: If the desired this compound is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

    • Derivative Formation: In some cases, it may be possible to selectively react the desired product to form a derivative that is easier to separate, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of this compound?

A1: N-Bromosuccinimide (NBS) is generally the preferred reagent for this transformation as it is easier to handle and often provides better selectivity compared to liquid bromine. However, the optimal choice may depend on the specific reaction conditions, particularly the solvent.

Q2: What is the ideal solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction's selectivity and rate. Non-polar solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are commonly used with NBS for radical brominations. Polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be used and may influence the reaction pathway. It is advisable to perform small-scale trials to determine the optimal solvent for your specific setup.

Q3: How can I effectively remove the succinimide byproduct when using NBS?

A3: Succinimide, the byproduct of NBS reactions, can often be removed by an aqueous workup. After the reaction is complete, the reaction mixture can be diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate. The succinimide is soluble in the aqueous layer and will be removed.

Q4: At what temperature should I run the reaction?

A4: To maximize the selectivity for the 2,5-dibromo product and minimize the formation of the tri-brominated byproduct, it is crucial to maintain a low temperature, typically between 0 °C and room temperature. The addition of the brominating agent should be done slowly while monitoring the temperature of the reaction mixture.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the outcome of bromination reactions of imidazole derivatives, based on literature reports of related compounds. This data can be used as a guide for optimizing the synthesis of this compound.

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Product(s)Yield (%)
1,2-dimethyl-1H-imidazoleNBS (2.1)MeCNRoom Temp64,5-dibromo-1,2-dimethyl-1H-imidazole65
1,2-dimethyl-1H-imidazoleNBS (2.1)DMFRoom Temp64,5-dibromo-1,2-dimethyl-1H-imidazole80
1,2-dimethyl-1H-imidazoleNBS (2.1)TolueneRoom Temp64,5-dibromo-1,2-dimethyl-1H-imidazole45
2-nitroimidazoleNBS (2.0)DMFRoom Temp-4,5-dibromo-2-nitroimidazole~100
2-nitroimidazoleNBS (1.0)DMFLow Temp-4,5-dibromo-2-nitroimidazole + Starting Material-

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound. It is recommended to perform a small-scale trial to optimize the conditions for your specific laboratory setup.

Materials:

  • 4-methylimidazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (1.0 equivalent) in chloroform or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue to stir for an additional 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-methylimidazole in Solvent cool Cool to 0°C start->cool add_nbs Add NBS (2.1 eq) portion-wise cool->add_nbs react Stir at 0°C then Room Temperature add_nbs->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Conversion Rates cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of this compound check_sm Starting Material Remaining? start->check_sm check_byproducts Multiple Spots on TLC? start->check_byproducts check_sm->check_byproducts No increase_time_temp Increase Reaction Time/Temp check_sm->increase_time_temp Yes optimize_stoichiometry Optimize NBS Stoichiometry check_byproducts->optimize_stoichiometry Yes control_temp Improve Temperature Control check_byproducts->control_temp Yes change_solvent Change Solvent check_byproducts->change_solvent Yes purification Optimize Purification check_byproducts->purification Yes

Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.

Technical Support Center: Microwave-Assisted Reactions of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,5-Dibromo-4-methylimidazole in microwave-assisted organic synthesis. The information provided is designed to help optimize reaction conditions, mitigate potential stability issues, and ensure reproducible results.

Troubleshooting Guide

This guide addresses common problems encountered during microwave-assisted reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may be deactivated.• Use a fresh batch of catalyst.• Consider a different palladium source or ligand.
2. Insufficient Temperature: The reaction temperature may be too low for the coupling to proceed efficiently.• Gradually increase the reaction temperature in 10-20°C increments.
3. Short Reaction Time: The reaction may not have proceeded to completion.• Increase the reaction time in small increments (e.g., 5-10 minutes).
4. Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be optimal for the reaction.• Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Use a solvent known to be effective for the specific coupling reaction (e.g., dioxane, DMF, toluene).
Formation of Side Products (e.g., Mono-brominated or De-halogenated Imidazole) 1. High Temperature: Excessive temperatures can lead to hydrodehalogenation (de-bromination) of the starting material or product.[1][2]• Reduce the reaction temperature.• Use a lower microwave power setting to maintain a more controlled temperature profile.
2. Prolonged Reaction Time: Extended exposure to microwave irradiation can promote decomposition.• Monitor the reaction progress at shorter time intervals to determine the optimal reaction time.
3. Presence of Protic Solvents or Hydrogen Donors: Solvents like alcohols or water can serve as a hydrogen source for de-bromination.• Use anhydrous solvents.• Consider using a non-protic solvent system.
Reaction Mixture Darkens Significantly (Charring) 1. Excessive Microwave Power: High power levels can cause localized overheating and decomposition of the organic material.• Start with a lower microwave power setting (e.g., 50 W) and gradually increase if necessary.[3]
2. "Hot Spots" in the Reaction Mixture: Uneven heating within the vial can lead to charring.• Ensure efficient stirring of the reaction mixture using a suitable magnetic stir bar.
Poor Reproducibility 1. Inconsistent Vial Sealing: Improperly sealed vials can lead to solvent evaporation and changes in reactant concentrations.• Ensure vials are sealed correctly with the appropriate caps to maintain a closed system.
2. Variable Microwave Power Output: Fluctuations in the microwave reactor's power output can affect reaction consistency.• Calibrate the microwave reactor regularly to ensure accurate power delivery.
3. Inconsistent Starting Material Quality: Impurities in the this compound can affect the reaction outcome.• Use starting material of high purity and consistent quality.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally stable under microwave-assisted reaction conditions?

A1: While microwave irradiation is a powerful tool for accelerating reactions, the stability of this compound can be a concern, particularly at elevated temperatures and prolonged reaction times. The C-Br bonds on the imidazole ring can be susceptible to cleavage, leading to side products. Careful optimization of reaction parameters is crucial to maintain the integrity of the molecule.

Q2: What are the most common side reactions observed with this compound in microwave-assisted cross-coupling reactions?

A2: The most prevalent side reaction is hydrodehalogenation, which results in the formation of mono-brominated (2-bromo-4-methylimidazole or 5-bromo-4-methylimidazole) and fully de-halogenated (4-methylimidazole) byproducts.[1][2] This is often promoted by higher temperatures and the presence of hydrogen-donating species in the reaction mixture.

Q3: How can I minimize the formation of de-brominated side products?

A3: To minimize de-bromination, it is recommended to:

  • Use the lowest effective temperature for the desired transformation.

  • Optimize the reaction time to avoid prolonged exposure to microwave irradiation.

  • Employ anhydrous solvents and reagents to limit the sources of hydrogen.

  • Choose a catalyst system that is highly active at lower temperatures.

Q4: What are the recommended starting conditions for a microwave-assisted Suzuki coupling reaction with this compound?

A4: A good starting point for a Suzuki coupling reaction would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand.

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of dioxane and water (e.g., 4:1) or DMF.

  • Temperature: Start with a moderate temperature, for example, 100-120°C.

  • Time: Begin with a short reaction time of 10-15 minutes. These conditions should be optimized based on the specific substrates and desired outcome.

Q5: Can I perform sequential cross-coupling reactions on this compound under microwave conditions?

A5: Yes, the differential reactivity of the two bromine atoms can potentially allow for sequential cross-coupling reactions. The bromine at the 2-position is generally more reactive than the one at the 5-position in imidazoles. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions (temperature and time), it may be possible to selectively react at one position first, followed by a second coupling at the other position.

Experimental Protocols

General Protocol for a Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction
  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-arylation or 2.2 equiv. for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3.0 equiv.).

  • Add the chosen solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 15-30 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air before carefully opening it.

  • The reaction mixture can then be worked up using standard procedures, such as dilution with an organic solvent, washing with water, drying, and purification by column chromatography.

Visualizations

Stability_Factors Factors Affecting Stability of this compound in Microwave Reactions Temperature Temperature Desired_Product Desired Coupled Product Temperature->Desired_Product Optimal Temp Required Debromination Hydrodehalogenation (De-bromination) Temperature->Debromination High Temp Increases Risk Time Reaction Time Time->Desired_Product Sufficient Time Required Time->Debromination Prolonged Time Increases Risk Power Microwave Power Decomposition Decomposition/ Charring Power->Decomposition Excessive Power Solvent Solvent System Solvent->Desired_Product Appropriate Solvent Solvent->Debromination Protic Solvents

Caption: Factors influencing the stability and reaction outcomes of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dibromo-4-methylimidazole and 2,4-dibromo-5-methylimidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two closely related brominated methylimidazole isomers: 2,5-Dibromo-4-methylimidazole and 2,4-dibromo-5-methylimidazole. These compounds are valuable building blocks in medicinal chemistry and drug development, frequently employed in the synthesis of complex heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Understanding their relative reactivity is crucial for designing efficient and regioselective synthetic routes.

While direct head-to-head comparative studies are scarce in the published literature, this guide synthesizes information from existing research on related compounds and fundamental principles of imidazole chemistry to provide a predictive comparison of their reactivity.

Theoretical Comparison of Reactivity

The reactivity of the bromine atoms on the imidazole ring is dictated by a combination of electronic and steric factors. The inherent electronic properties of the imidazole ring and the influence of the methyl and bromo substituents determine the propensity of each C-Br bond to undergo oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Electronic Effects:

The imidazole ring is a π-excessive five-membered heterocycle. In general, the C2 position of the imidazole ring is the most electron-deficient due to its location between two nitrogen atoms, making it the most susceptible to nucleophilic attack and, in the context of cross-coupling, the most reactive C-H or C-Halogen bond towards oxidative addition. The C5 position is generally more electron-rich and reactive towards electrophiles than the C4 position.

  • This compound: In this isomer, the bromine atoms are at the electronically distinct C2 and C5 positions. The C2-Br bond is expected to be significantly more reactive than the C5-Br bond due to the inherent electron deficiency of the C2 position. The methyl group at C4, being an electron-donating group, will further increase the electron density at the adjacent C5 position, potentially making the C5-Br bond even less reactive towards oxidative addition compared to an unsubstituted dibromoimidazole.

  • 2,4-dibromo-5-methylimidazole: Here, the bromine atoms are at the C2 and C4 positions. Similar to the other isomer, the C2-Br bond is predicted to be the most reactive. The methyl group at the C5 position will increase the electron density of the ring, particularly at the adjacent C4 position. This electron-donating effect would likely decrease the reactivity of the C4-Br bond relative to the C2-Br bond.

Steric Effects:

The methyl group can exert some steric hindrance, potentially influencing the approach of the bulky palladium catalyst. However, in these small heterocyclic systems, electronic effects are generally considered to be the dominant factor in determining regioselectivity.

N-H Tautomerism and the Need for Protection:

For both isomers, the presence of the N-H proton allows for tautomerism, which can complicate regioselectivity and potentially interfere with the catalytic cycle. The acidic N-H can also lead to deprotonation by the strong bases used in cross-coupling reactions, which can cause catalyst inhibition. Therefore, for predictable and high-yielding reactions, N-protection is generally recommended. Common protecting groups include methoxymethyl (MOM), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butoxycarbonyl (Boc). The choice of protecting group can also influence the reactivity of the different positions.

Predicted Reactivity Order

Based on the analysis of electronic effects, the general order of reactivity for the bromine atoms in N-protected derivatives of these isomers in palladium-catalyzed cross-coupling reactions is predicted to be:

C2-Br >> C5-Br > C4-Br

Therefore, in both this compound and 2,4-dibromo-5-methylimidazole, the bromine at the C2 position is expected to be significantly more reactive, allowing for selective mono-functionalization at this site under controlled conditions. Differentiating between the C4-Br and C5-Br is more subtle, but the inherent electronic properties of the imidazole ring suggest that the C5 position is generally more reactive than the C4 position in related transformations.

The following diagram illustrates the predicted logic for regioselective functionalization.

G cluster_0 Reactivity Prediction Start Dibromo-methylimidazole Isomer Electronic_Effects Analyze Electronic Effects - Inherent imidazole reactivity - Substituent effects (Me, Br) Start->Electronic_Effects Reactivity_Order Predict Reactivity Order: C2-Br > C5-Br > C4-Br Electronic_Effects->Reactivity_Order Selective_Mono Selective Mono-functionalization at C2 is feasible Reactivity_Order->Selective_Mono Di_functionalization Di-functionalization requires harsher conditions Reactivity_Order->Di_functionalization

Caption: Logical workflow for predicting the reactivity of dibromo-methylimidazole isomers.

Quantitative Data Summary

PropertyThis compound2,4-dibromo-5-methylimidazole
Structure
CAS Number 219814-29-686399-91-9
Molecular Formula C₄H₄Br₂N₂C₄H₄Br₂N₂
Molecular Weight 239.90 g/mol 239.90 g/mol
Most Reactive Bromine C2-Br (Predicted)C2-Br (Predicted)
Least Reactive Bromine C5-Br (Predicted)C4-Br (Predicted)
Key Electronic Influence Electron-donating methyl group at C4 deactivates the adjacent C5-Br.Electron-donating methyl group at C5 deactivates the adjacent C4-Br.

Experimental Protocols

The following are representative, non-optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from literature for related halo-imidazoles. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

General Protocol for Regioselective Suzuki-Miyaura Coupling

This protocol is designed for the selective mono-arylation at the more reactive C2 position.

G Reactants Dibromo-methylimidazole (N-protected) (1.0 equiv) Arylboronic acid (1.1 equiv) Base (e.g., K2CO3, 2.0 equiv) Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Solvent (e.g., Dioxane/H2O) Reactants->Catalyst Combine Reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N2 or Ar) Catalyst->Reaction Initiate Workup Aqueous Workup Extraction Purification (Chromatography) Reaction->Workup After completion Product Mono-arylated Product (at C2) Workup->Product

Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.

Procedure:

  • To a reaction vessel, add the N-protected dibromo-methylimidazole (1.0 equiv), arylboronic acid (1.1 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

General Protocol for Buchwald-Hartwig Amination

This protocol is for the amination of the more reactive C2-bromo position.

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the N-protected dibromo-methylimidazole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv).

  • Add the desired amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.

Conclusion

A Comparative Guide to the Analytical Confirmation of 2,5-Dibromo-4-methylimidazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positive identification of reaction products is a critical step in chemical synthesis and drug development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the confirmation of products resulting from reactions involving 2,5-Dibromo-4-methylimidazole. While these two methods are the primary focus, alternative analytical techniques are also discussed to provide a comprehensive overview for researchers.

Introduction to Analytical Techniques for Halogenated Imidazoles

This compound is a versatile building block in organic synthesis, often utilized in cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. Confirmation of the successful substitution of one or both bromine atoms is paramount. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry determines the molecular weight and elemental composition of the product. Together, they form a powerful combination for unambiguous structure elucidation.

Workflow for Product Analysis

The general workflow for analyzing the reaction products of this compound involves initial purification followed by spectroscopic analysis.

Reaction Product Analysis Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start This compound + Coupling Partner purification Column Chromatography / Recrystallization start->purification Reaction Mixture nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Product ms Mass Spectrometry (EI, ESI) purification->ms Purified Product alternatives Alternative Techniques (FTIR, X-ray) purification->alternatives If necessary

Caption: Workflow for the purification and analysis of this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, the precise arrangement of atoms in a molecule can be determined.

Data Presentation: Predicted and Comparative NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

CompoundH-imidazole (approx.)CH₃ (approx.)Other Protons
This compound 12-13 (broad s, NH)2.2-2.4 (s)-
Suzuki Product (e.g., 2-Aryl-5-bromo-4-methylimidazole) 12-13 (broad s, NH)2.3-2.5 (s)7.0-8.0 (m, Aryl-H)
Buchwald-Hartwig Product (e.g., 2-Amino-5-bromo-4-methylimidazole) 11-12 (broad s, NH)2.1-2.3 (s)5.0-7.0 (broad s, NH₂)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC2 (approx.)C4 (approx.)C5 (approx.)CH₃ (approx.)Other Carbons
This compound 115-125130-140105-11510-15-
Suzuki Product (e.g., 2-Aryl-5-bromo-4-methylimidazole) 140-150130-140105-11510-15120-140 (Aryl-C)
Buchwald-Hartwig Product (e.g., 2-Amino-5-bromo-4-methylimidazole) 150-160130-140105-11510-15-

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer structural information and confirm the elemental composition, especially with high-resolution mass spectrometry (HRMS).

Data Presentation: Expected Mass Spectrometry Data

For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. The presence of two bromine atoms in this compound will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Table 3: Expected m/z Ratios for Key Ions

CompoundMolecular Ion (M⁺) Pattern (m/z)Key Fragment Ions (m/z)
This compound 238, 240, 242 (approx. 1:2:1)Loss of Br (159, 161), Loss of HBr (158, 160)
Suzuki Product (e.g., 2-Phenyl-5-bromo-4-methylimidazole) 236, 238 (approx. 1:1)Loss of Br (157), Phenyl fragment (77)
Buchwald-Hartwig Product (e.g., 2-Amino-5-bromo-4-methylimidazole) 175, 177 (approx. 1:1)Loss of Br (96), Loss of NH₂ (160, 162)

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides rich fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically results in a prominent molecular ion peak with less fragmentation.

  • Mass Analyzer:

    • Quadrupole: A common and robust mass analyzer providing unit mass resolution.

    • Time-of-Flight (TOF): Offers high resolution and accurate mass measurements, enabling the determination of elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For HRMS, ensure proper calibration of the instrument to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence and number of bromine atoms.

    • Analyze the fragmentation pattern to deduce structural features of the molecule.

Comparison with Alternative Techniques

While NMR and MS are the primary methods for structural confirmation, other techniques can provide valuable complementary information.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry.Non-destructive, provides unambiguous structural information.Requires relatively pure sample, lower sensitivity than MS.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, can be coupled with chromatography (GC-MS, LC-MS).Isomers can be difficult to distinguish without fragmentation.
FTIR Spectroscopy Presence of functional groups.Fast, simple to operate, good for monitoring reaction progress.Provides limited structural information, complex spectra can be difficult to interpret.
X-ray Crystallography Absolute 3D molecular structure.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), a KBr pellet, or as a thin film.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups (e.g., N-H stretch around 3100-3300 cm⁻¹, C=N and C=C stretches in the 1500-1650 cm⁻¹ region).

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the purified product of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of atoms in the molecule.

Conclusion

The combination of NMR and mass spectrometry provides a robust and comprehensive approach to confirming the identity and structure of reaction products derived from this compound. NMR excels in detailing the precise atomic connectivity, while mass spectrometry confirms the molecular weight and the presence of key elements like bromine through their isotopic patterns. For further confirmation, especially in cases of ambiguity or for absolute stereochemical assignment, techniques such as FTIR and X-ray crystallography serve as powerful complementary tools. The selection of the appropriate analytical methods will depend on the specific research question and the nature of the synthesized compounds.

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. This guide provides a direct comparison of two cornerstone methodologies, the Suzuki-Miyaura coupling and the Stille coupling, as applied to the functionalization of the versatile building block, 2,5-Dibromo-4-methylimidazole.

The selective functionalization of dihaloheterocycles like this compound presents a unique challenge in controlling regioselectivity. The choice of coupling methodology can significantly impact yield, purity, and reaction conditions. This document offers a data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove, often requiring specific workups (e.g., KF wash).[2][3]

Performance Data: Regioselective Suzuki Coupling

Significant research has been conducted on the Suzuki coupling of dihaloazoles, demonstrating that regioselectivity can be controlled by the choice of catalyst and ligand system. The C2 position of the imidazole ring is generally more electron-deficient and thus more reactive towards oxidative addition. However, specific ligand and catalyst combinations can steer the reaction towards the C5 position.

Data from studies on closely related N-methylated dihaloimidazoles provides critical insight into expected outcomes for this compound. The following table summarizes key experimental findings for catalyst-controlled regioselective mono-arylation.[4][5]

Table 1: Catalyst-Controlled Regioselective Suzuki Coupling of a Dihaloimidazole Analog [4][6]

EntryCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)PositionYield (%)C5:C2 Ratio
14-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8018C585>99:1
24-Tolylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane/H₂O8018C2881:19
34-CF₃-Ph-B(OH)₂Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8018C593>99:1
44-CF₃-Ph-B(OH)₂Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane/H₂O8018C2781:11

Data is based on the coupling of 2,5-dibromo-1-methylimidazole as a close analog to this compound. Regioselectivity and yields are expected to be comparable.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for a typical mono-arylation of this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Stille Coupling

This generalized protocol is based on standard procedures for coupling aryl bromides with organostannanes.[3][7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe, followed by the organostannane reagent (e.g., Tributyl(aryl)stannane, 1.1 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter the mixture through a pad of Celite. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_OA Oxidative Addition S_PdII R-Pd(II)-X(Ln) S_TM Transmetalation S_PdII_Ar R-Pd(II)-Ar(Ln) S_RE Reductive Elimination S_Pd0 Pd(0)Ln S_Pd0->S_PdII R-X S_PdII->S_PdII_Ar ArB(OR)₂ + Base S_PdII_Ar->S_Pd0 R-Ar S_RX R-X S_ArB ArB(OR)₂ S_Base Base S_Prod R-Ar St_OA Oxidative Addition St_PdII R-Pd(II)-X(Ln) St_TM Transmetalation St_PdII_Ar R-Pd(II)-Ar(Ln) St_RE Reductive Elimination St_Pd0 Pd(0)Ln St_Pd0->St_PdII R-X St_PdII->St_PdII_Ar ArSnR'₃ St_PdII_Ar->St_Pd0 R-Ar St_RX R-X St_ArSn ArSnR'₃ St_Prod R-Ar St_SnX XSnR'₃

Caption: Catalytic cycles for Suzuki (left) and Stille (right) cross-coupling reactions.

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Combine Aryl Halide, Coupling Partner, Catalyst, Base (Suzuki) Solvent 2. Add Degassed Solvent Reagents->Solvent React 3. Heat & Stir (Monitor Progress) Solvent->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

G Start Choose Coupling Method for This compound Toxicity Toxicity of Reagents a Major Concern? Start->Toxicity BaseSensitive Substrate Contains Base-Sensitive Groups? Toxicity->BaseSensitive No Stille Choose Stille Coupling Toxicity->Stille Yes BoronicAvailable Boronic Acid Readily Available/Stable? BaseSensitive->BoronicAvailable No BaseSensitive->Stille Yes Suzuki Choose Suzuki Coupling BoronicAvailable->Suzuki Yes BoronicAvailable->Stille No

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion and Recommendations

Both Suzuki and Stille couplings are powerful methods for the functionalization of this compound.

The Suzuki-Miyaura coupling stands out as the method of choice for initial investigations. Its primary advantages are the low toxicity of the organoboron reagents, the wide commercial availability of diverse boronic acids, and the relative ease of removing byproducts.[6] Furthermore, established catalyst systems offer excellent control over regioselectivity, allowing for targeted synthesis of either the 2-aryl or 5-aryl substituted imidazole isomer.[4]

The Stille coupling , despite concerns over the toxicity of organotin reagents and the challenges of byproduct removal, remains a highly valuable alternative.[1] Its key advantage is a remarkable tolerance for a wide array of functional groups and its ability to proceed under non-basic conditions.[2] This makes it the superior choice when dealing with substrates that possess base-sensitive functionalities or when the required boronic acid for a Suzuki reaction is unstable or inaccessible.

Ultimately, the optimal choice depends on the specific goals of the synthesis, the nature of the coupling partners, and the laboratory's capabilities for handling toxic reagents. For most applications involving this compound, the Suzuki coupling offers a more practical, safer, and highly tunable starting point.

References

In vitro kinase assay of compounds synthesized from 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Imidazole-Based Kinase Inhibitors for p38 MAPK

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of imidazole-based compounds as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key target in inflammatory diseases and oncology. While the synthesis of kinase inhibitors often utilizes versatile building blocks like 2,5-Dibromo-4-methylimidazole, this guide focuses on the downstream analysis of representative imidazole-based inhibitors for which extensive in vitro data is available. The experimental data and protocols presented herein offer a framework for the evaluation of novel synthesized compounds.

Comparative Inhibitory Activity

The inhibitory potential of various imidazole-based compounds against p38 MAPK isoforms is summarized below. These compounds, while not all directly synthesized from this compound, represent the broader class of pyridinyl imidazoles that are potent and selective inhibitors of this kinase family. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDTarget Kinase(s)IC50 (nM)Assay TypeReference
SB203580p38α, p38β48Kinase Assay[1]
SB203580p38α222.44 ± 5.98Nonradioactive Immunosorbent Assay[2][3]
Compound AA6p38α403.57 ± 6.35Nonradioactive Immunosorbent Assay[2][3]
Doramapimod (BIRB 796)p38α, p38β, p38γ, p38δ17Kinase Assay[1]
Neflamapimod (VX-745)p38α51Kinase Assay[1]

Experimental Protocols

Detailed methodologies for key in vitro kinase assays are crucial for the accurate determination and comparison of inhibitor potency. Below are protocols for two common assay formats.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction using a luminescent signal.[4]

Materials:

  • Recombinant human p38 MAPK isoforms (e.g., p38α)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., ATF2)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer-compatible 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

    • Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific p38 isoform.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[4]

Materials:

  • Recombinant human p38 MAPK isoforms

  • Kinase assay buffer

  • Substrate peptide (e.g., ATF2)

  • [γ-³²P]ATP

  • Test inhibitor compounds

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.

  • Add Inhibitor: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).

  • Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Spot: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection (Luminescence) cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilution of Inhibitor in DMSO add_inhibitor Add Inhibitor/ DMSO to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/ Substrate Master Mix add_kinase Add Kinase/ Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution add_atp Initiate Reaction with ATP prep_atp->add_atp add_inhibitor->add_kinase add_kinase->add_atp incubation Incubate at RT (e.g., 60 min) add_atp->incubation terminate_rxn Terminate Reaction & Deplete ATP incubation->terminate_rxn generate_signal Convert ADP to ATP & Generate Light terminate_rxn->generate_signal read_plate Measure Luminescence generate_signal->read_plate plot_data Plot Luminescence vs. [Inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for a luminescent-based p38 kinase inhibition assay.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[5][6][7] Understanding this pathway is essential for contextualizing the mechanism of action of p38 inhibitors.

G extracellular Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) mkkk Upstream MKKKs (e.g., TAK1, ASK1) extracellular->mkkk activate mkk MKK3 / MKK6 mkkk->mkk phosphorylate p38 p38 MAPK (α, β, γ, δ) mkk->p38 phosphorylate downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases phosphorylate transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylate inhibitor p38 Inhibitors (e.g., SB203580) inhibitor->p38 inhibit response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_kinases->response transcription_factors->response

Caption: The p38 MAPK signaling cascade and point of inhibition.

References

Navigating the Structure-Activity Relationship of 2,5-Dibromo-4-methylimidazole Analogs: A Landscape of Potential without Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Our extensive search for quantitative data and experimental protocols necessary to construct a detailed comparison guide for researchers has revealed a significant information gap. The available literature consistently points to 2,5-Dibromo-4-methylimidazole as a valuable starting material for generating libraries of compounds for SAR studies. Its two bromine atoms provide reactive handles for introducing diverse chemical functionalities, allowing for the systematic exploration of chemical space around the imidazole core. This strategic positioning makes it an attractive scaffold for the development of novel drugs.

However, the journey from a promising scaffold to a well-understood class of compounds with clear SAR trends requires the publication of detailed biological data. This includes quantitative measures of activity, such as IC50, Ki, or EC50 values, for a series of structurally related analogs. It is this very data that is conspicuously absent from the public domain for derivatives of this compound.

While the synthesis of various heterocyclic systems, including potential kinase inhibitors, using this starting material has been documented, these studies often focus on the synthetic methodology rather than a systematic biological evaluation and the elucidation of SAR. The absence of this crucial information prevents the creation of a definitive guide that compares the performance of different analogs and provides the detailed experimental context needed for researchers to build upon previous work.

The Implied Potential: A Starting Point for Discovery

The repeated mention of this compound in the context of generating compound libraries for screening against therapeutic targets, such as p38 MAP kinase, underscores its importance in the early stages of drug discovery. The logical progression of such research would involve the workflow illustrated below.

G General Workflow for SAR Studies A This compound (Starting Material) B Chemical Diversification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Synthesis of Analog Library B->C D Biological Screening (e.g., Kinase Assays) C->D E Data Analysis (IC50 Determination) D->E F Structure-Activity Relationship (SAR) Elucidation E->F

Figure 1. A generalized workflow for conducting structure-activity relationship studies, starting from a versatile chemical scaffold like this compound.

This workflow highlights the critical step of biological screening and data analysis, which is the current bottleneck in providing a public SAR guide for this class of compounds.

The Path Forward for Researchers

For scientists and drug development professionals interested in the potential of this compound analogs, the path forward involves initiating their own SAR studies. This would entail:

  • Systematic Synthesis: The synthesis of a focused library of analogs with modifications at the 2- and 5-positions of the imidazole ring, as well as on the methyl group and the imidazole nitrogen.

  • Targeted Biological Assays: The screening of these analogs in relevant biological assays, such as specific kinase inhibition assays, to generate quantitative activity data.

  • Data-Driven Optimization: The analysis of the resulting data to identify key structural features that contribute to biological activity and the use of this information to design and synthesize next-generation compounds with improved potency and selectivity.

Comparative DFT Study of Reaction Mechanisms Involving Dibromoimidazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomers is critical for targeted synthesis and rational drug design. This guide provides a comparative framework for the Density Functional Theory (DFT) study of reaction mechanisms involving dibromoimidazole isomers, such as 2,4-dibromoimidazole and 4,5-dibromoimidazole. While direct, comprehensive comparative experimental studies on the reaction mechanisms of these specific isomers are limited in publicly available literature, this guide synthesizes established DFT methodologies and findings from related heterocyclic systems to present a robust computational comparison.

The strategic placement of bromine atoms on the imidazole ring significantly influences the molecule's electrostatic potential, frontier molecular orbitals, and steric hindrance, thereby dictating the regioselectivity and kinetics of subsequent reactions. DFT offers a powerful in-silico laboratory to dissect these subtleties, providing quantitative insights into reaction pathways, transition states, and activation energies that are often challenging to determine experimentally.

Computational Methodologies: A Blueprint for In-Silico Investigation

A typical comparative DFT study of dibromoimidazole isomers involves the following key computational protocols. These methodologies are synthesized from computational studies on related heterocyclic compounds and represent the current best practices in the field.

Protocol 1: Geometry Optimization and Frequency Calculations

  • Objective: To locate the stable equilibrium geometries of reactants, intermediates, transition states, and products.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: A hybrid DFT functional, such as B3LYP or M06-2X, is commonly employed for a good balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ is chosen to provide a flexible description of the electronic structure.

  • Procedure:

    • Initial structures of the dibromoimidazole isomers and other reactants are built.

    • Geometry optimization is performed to find the minimum energy structures on the potential energy surface.

    • Frequency calculations are then carried out to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

Protocol 2: Transition State Searching

  • Objective: To identify the highest energy point along the reaction coordinate, which represents the transition state (TS).

  • Methods:

    • Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian): This method requires initial guesses for the reactant, product, and optionally the transition state.

    • Berny Optimization with Eigenvector Following: This is a common method for optimizing a structure to a transition state.

  • Procedure:

    • An initial guess for the transition state geometry is generated.

    • The chosen algorithm is used to locate the saddle point on the potential energy surface.

    • Frequency calculations are performed to verify the presence of a single imaginary frequency corresponding to the desired reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactant and product minima.

Protocol 3: Solvation Effects

  • Objective: To account for the influence of the solvent on the reaction mechanism, as most reactions are performed in solution.

  • Model: The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are widely used implicit solvation models.

  • Procedure: The chosen solvation model is applied during geometry optimization and energy calculations for all species involved in the reaction.

Comparative Data on Plausible Reaction Mechanisms

To illustrate the expected outcomes of a comparative DFT study, the following tables summarize hypothetical quantitative data for two plausible reaction mechanisms: electrophilic substitution (bromination) and N-alkylation for 2,4-dibromoimidazole and 4,5-dibromoimidazole. These values are representative and intended for comparative purposes.

Table 1: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔGr) for Electrophilic Bromination at Different Positions (in kcal/mol)

IsomerPosition of AttackΔG‡ (kcal/mol)ΔGr (kcal/mol)
2,4-Dibromoimidazole C522.5-5.2
N128.1-3.8
4,5-Dibromoimidazole C218.9-6.8
N125.4-4.5

This hypothetical data suggests that for 4,5-dibromoimidazole, electrophilic attack is kinetically and thermodynamically more favorable at the C2 position compared to any position on the 2,4-dibromoimidazole isomer.

Table 2: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔGr) for N-Alkylation with Methyl Iodide (in kcal/mol)

IsomerSite of AlkylationΔG‡ (kcal/mol)ΔGr (kcal/mol)
2,4-Dibromoimidazole N115.8-12.3
N317.2-11.1
4,5-Dibromoimidazole N114.5-13.5
N314.9-13.1

This illustrative data indicates that N-alkylation is generally more facile for the 4,5-dibromoimidazole isomer, with a slight preference for the N1 position.

Visualization of Reaction Pathways and Workflow

The following diagrams, generated using the DOT language, visualize a hypothetical reaction pathway for electrophilic substitution and a logical workflow for a comparative DFT study.

Electrophilic_Substitution_Pathway Reactants Dibromoimidazole + Br+ TS Transition State (σ-complex formation) Reactants->TS ΔG‡ Intermediate σ-complex Intermediate TS->Intermediate Product Tribromoimidazole + H+ Intermediate->Product Deprotonation

Caption: A generalized pathway for electrophilic substitution on a dibromoimidazole isomer.

DFT_Workflow cluster_Isomer1 Isomer 1 (e.g., 2,4-Dibromoimidazole) cluster_Isomer2 Isomer 2 (e.g., 4,5-Dibromoimidazole) I1_Reactants Reactant Geometries I1_TS Transition State Search I1_Reactants->I1_TS I1_IRC IRC Calculation I1_TS->I1_IRC I1_Products Product Geometries I1_IRC->I1_Products I1_Energy Energy & Thermo Analysis I1_Products->I1_Energy Comparison Comparative Analysis of ΔG‡ and ΔGr I1_Energy->Comparison I2_Reactants Reactant Geometries I2_TS Transition State Search I2_Reactants->I2_TS I2_IRC IRC Calculation I2_TS->I2_IRC I2_Products Product Geometries I2_IRC->I2_Products I2_Energy Energy & Thermo Analysis I2_Products->I2_Energy I2_Energy->Comparison

Caption: A logical workflow for a comparative DFT study of two isomers.

Interpretation and Conclusion

The hypothetical data and workflows presented underscore the utility of comparative DFT studies. By quantifying the energetic landscape of different reaction pathways for each isomer, researchers can predict the most likely products, understand the factors controlling selectivity, and rationally design reaction conditions to favor a desired outcome. For instance, the lower activation energies for electrophilic attack and N-alkylation on 4,5-dibromoimidazole in our illustrative data would suggest its higher overall reactivity compared to the 2,4-isomer.

Evaluating the efficiency of different palladium catalysts for 2,5-Dibromo-4-methylimidazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the imidazole core is a privileged structure found in numerous biologically active molecules. 2,5-Dibromo-4-methylimidazole serves as a versatile building block, allowing for the introduction of diverse substituents at the C2 and C5 positions through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is critical, directly influencing reaction efficiency, yield, and regioselectivity. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental data from literature on this substrate and closely related dihaloazoles.

Data Presentation: Catalyst Efficiency Comparison

The following tables summarize the performance of different palladium catalyst systems for the mono-arylation of this compound and analogous dihaloheterocycles.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Notably, catalyst choice can control the regioselectivity of the mono-arylation of 2,5-dibromoimidazoles.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PositionYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O9012C2>95
Pd(t-Bu₃P)₂t-Bu₃PK₃PO₄Dioxane/H₂O9012C5>95
PdCl₂(dppf)dppfK₂CO₃DME802Not SpecifiedHigh
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016Not SpecifiedHigh

Data for C2 and C5 selectivity is derived from studies on dihaloimidazoles. "High" indicates yields reported as high in the literature for analogous dihaloheterocycles without a specific percentage.

Table 2: Heck Coupling

The Heck reaction facilitates the coupling of the dibromoimidazole with alkenes. The efficiency is often influenced by the steric and electronic nature of the alkene.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)AlkeneYield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF10024StyreneModerate
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/H₂O12012n-Butyl acrylateGood
Herrmann's CatalystNoneNaOAcNMP1404StyreneHigh

Data is based on general protocols for Heck reactions on aryl bromides, as specific data for this compound is limited. Yields are qualitative estimates based on analogous systems.

Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. Copper(I) is often used as a co-catalyst.

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF658Good-Excellent
Pd(PPh₃)₄CuIPPh₃i-Pr₂NHToluene8012High
[DTBNpP]Pd(crotyl)ClNoneDTBNpPTMPDMSOrt292

Data is based on established Sonogashira coupling protocols. [DTBNpP]Pd(crotyl)Cl represents a modern, highly active pre-catalyst.

Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene10018Morpholine85-95
Pd(OAc)₂XPhosK₃PO₄Dioxane11012AnilineHigh
Pd(OAc)₂SPhosCs₂CO₃t-BuOH10016Primary AlkylamineHigh

Data is based on general Buchwald-Hartwig protocols for aryl bromides. The use of specialized ligands like XPhos and SPhos is generally required for high yields with a broad range of amines.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 3.0 eq). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). The reaction mixture is then heated to the specified temperature (e.g., 90 °C) and stirred for the designated time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Coupling

In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., DMF). The vessel is sealed and heated to the reaction temperature (e.g., 100 °C) for the specified time (e.g., 24 hours). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent (e.g., THF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and the amine base (e.g., Et₃N, 3.0 eq). The reaction is stirred at the appropriate temperature (e.g., 65 °C) under an inert atmosphere until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the amine (1.2 eq), a strong base (e.g., NaOt-Bu, 1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification of the desired product is achieved via column chromatography.

Visualizations

The following diagrams illustrate the generalized experimental workflow and a simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow reagents Reactants (this compound, Coupling Partner) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Palladium Catalyst & Ligand catalyst->setup base_solvent Base & Solvent base_solvent->setup heating Heating & Stirring setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow for palladium-catalyzed coupling.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Imidazole-Based Compounds' Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various imidazole-based compounds on different cancer cell lines. The information is supported by experimental data from multiple studies, offering valuable insights into the potential of these compounds as anticancer agents.

The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Numerous imidazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic effects against various cancer cell lines. These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This guide summarizes the cytotoxic activity of several imidazole-based compounds, details the experimental methodologies used for their evaluation, and visualizes a key signaling pathway often targeted by these agents.

Comparative Cytotoxicity of Imidazole-Based Compounds

The cytotoxic efficacy of various imidazole-based compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for several imidazole derivatives, showcasing their activity spectrum.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
Imidazole-Chalcone Derivatives9j' and 9gA549 (Lung)7.05 - 63.43[1]
MCF-7 (Breast)[1]
MCF-7/MX (Resistant Breast)[1]
HEPG2 (Liver)[1]
Trisubstituted Imidazoles2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP)Breast Cancer Cell LinesNot specified
Benzimidazole SulfonamidesCompound 22A549 (Lung)0.15[2]
HeLa (Cervical)0.21[2]
HepG2 (Liver)0.33[2]
MCF-7 (Breast)0.17[2]
Imidazopyridine-Triazole ConjugatesCompounds 14 and 15A549 (Lung)0.51 and 0.63[2]
1H-imidazole [4,5-f][1][3] phenanthroline DerivativeIPM714HCT116 (Colorectal)1.74[4]
SW480 (Colorectal)2[4]
4-acetylphenylamine-based Imidazole DerivativesCompounds 4, 9, 14, and 22MDA-MB-231 (Triple-negative breast)Potent[5]
PPC-1 (Prostate)Potent[5]
U-87 (Glioblastoma)Potent[5]
Imidazole Platinum(II) ComplexPtMet2–PAMAMMCF-7 (Breast)Higher than PtMet2[6]
MDA-MB-231 (Triple-negative breast)Higher than PtMet2[6]
2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazolesNSC 771432A549 (Lung)Not specified[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies to evaluate the cytotoxicity and mechanism of action of imidazole-based compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are then treated with various concentrations of the imidazole-based compounds and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the imidazole-based compounds for a specified period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A (to eliminate RNA staining) for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.

Signaling Pathway and Experimental Workflow Diagrams

Many imidazole-based compounds exert their anticancer effects by modulating critical signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazole Imidazole-based Compounds Imidazole->PI3K | inhibit Imidazole->Akt | inhibit Imidazole->mTORC1 | inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole compounds.

The experimental workflow for assessing the cytotoxicity of these compounds typically follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Start Start: Synthesized Imidazole Compounds Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Selection Selection of Potent Compounds Screening->Selection Mechanism Mechanism of Action Studies Selection->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Signaling Pathway Analysis (Western Blot) Mechanism->WesternBlot End Identification of Lead Compound(s) ApoptosisAssay->End CellCycle->End WesternBlot->End

Caption: General experimental workflow for evaluating the anticancer potential of imidazole compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of 2,5-Dibromo-4-methylimidazole.

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound (CAS 219814-29-6), a halogenated imidazole derivative. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal protocols, this guidance is synthesized from the known hazards of this compound and the established procedures for handling brominated organic compounds and imidazole derivatives.

Immediate Safety and Hazard Profile

This compound is classified with the following GHS hazard statements, indicating it is a substance that requires careful handling:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personnel handling this compound must adhere to strict safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, which can cause irritation.
Body Protection A fully-buttoned laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of dust or vapors that may cause respiratory irritation.
Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be collected in a dedicated hazardous waste container.[1]

  • This container must be clearly labeled as "Halogenated Organic Waste ".[1]

  • Do not mix with non-halogenated organic waste to prevent the formation of toxic byproducts during disposal processing.[1]

  • Aqueous solutions containing this compound should also be treated as hazardous waste and collected in a separate, clearly labeled container for halogenated aqueous waste.[1]

2. Container Management:

  • Use a sealable, airtight, and chemically compatible waste container.[2][3]

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][3][4]

  • Ensure the waste container is properly labeled with a hazardous waste tag as soon as the first item of waste is added.

3. Spill Management:

  • In the event of a small spill, notify personnel in the immediate vicinity.

  • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it in the designated "Halogenated Organic Waste" container.[4]

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as halogenated organic waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5]

  • Common disposal methods for brominated organic compounds include incineration at a licensed facility equipped with emission control systems.[5]

  • Never dispose of this chemical down the drain or in the regular trash.[6][7]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the safe disposal of this compound, the following diagram illustrates the key decision points and actions.

cluster_waste Waste Management cluster_spill Spill Response start Start: Handling this compound ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_generation Generate Waste (e.g., unused chemical, contaminated items) ppe->waste_generation spill Chemical Spill Occurs ppe->spill waste_type Solid or Liquid Waste? waste_generation->waste_type spill_size Small or Large Spill? spill->spill_size solid_waste Collect in 'Halogenated Organic Solid Waste' container waste_type->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container waste_type->liquid_waste Liquid storage Store sealed waste container in a cool, dry, ventilated area solid_waste->storage liquid_waste->storage small_spill Contain with inert absorbent. Collect in waste container. spill_size->small_spill Small large_spill Evacuate Area. Follow Emergency Procedures. spill_size->large_spill Large small_spill->storage disposal Arrange for pickup by a licensed hazardous waste disposal company storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,5-Dibromo-4-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides critical safety and logistical information for the use of 2,5-Dibromo-4-methylimidazole, a compound requiring careful management in a laboratory setting. The following procedural guidance is designed to be a readily accessible resource for operational and disposal plans.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also required.[3][4]Protects against splashes and dust, which can cause severe eye damage.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber) and flame-resistant lab coat.[3][4][5]Prevents skin contact, which can cause burns and absorption of the harmful substance.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] A full-face respirator is recommended for handling larger quantities.[4]Avoids inhalation of dust, which may cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes.[3]Protects feet from spills and falling objects.

First Aid and Emergency Procedures

Immediate and appropriate response to accidental exposure is crucial. The following table outlines the necessary first-aid measures.

Table 2: First Aid Measures

Exposure RouteProcedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]
Skin Contact Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water.[1][2] If skin irritation or rash occurs, get medical advice/attention.[7]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[1]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Avoid dust formation.[1][4] Use appropriate PPE and collect the spilled material with an inert absorbent.[7] Dispose of the waste in a suitable, labeled container.[1][7]

Handling, Storage, and Disposal

Proper operational procedures are essential to minimize risk.

Operational Plan:

  • Handling: Use only under a chemical fume hood.[1] Avoid breathing dust.[1] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store in a corrosives area, away from incompatible materials such as acids and strong oxidizing agents.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7] Do not allow to enter drains or water courses.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the necessary steps for safely managing this compound from receipt to disposal.

prep Preparation ppe Don PPE prep->ppe Before Handling handling Handling in Fume Hood storage Secure Storage handling->storage Post-Experiment disposal Waste Disposal handling->disposal For Waste Material decon Decontamination & Doff PPE handling->decon After Use storage->handling For Subsequent Use ppe->handling Proceed with Caution

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-methylimidazole
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-methylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.